molecular formula C13H12ClNO3 B1267839 Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate CAS No. 22931-71-1

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

货号: B1267839
CAS 编号: 22931-71-1
分子量: 265.69 g/mol
InChI 键: QURGQUFEJWWDRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H12ClNO3 and its molecular weight is 265.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196908. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURGQUFEJWWDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307938
Record name ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22931-71-1
Record name 22931-71-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a quinoline derivative with the chemical formula C13H12ClNO3.[1][2][3] It is recognized as a significant organic intermediate, particularly in the fields of agrochemicals, pharmaceuticals, and dyestuffs.[4] The structural and property data for this compound are summarized below.

Table 1: Chemical and Physical Properties
PropertyValueSource
Molecular Formula C13H12ClNO3[1][2]
Molecular Weight 265.69 g/mol [1][3]
CAS Number 22931-71-1[3]
Appearance Solid[4]
Purity 97% (as cited by a commercial supplier)[4]
Monoisotopic Mass 265.05057 Da[5]
XLogP3 (Predicted) 3.0[5]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 4[3]
InChI InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3[5]
InChIKey QURGQUFEJWWDRF-UHFFFAOYSA-N[5]
SMILES CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)OC[5]

Note: Some physical properties like melting and boiling points have not been found explicitly for this compound in the searched literature. However, the precursor, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, has a reported melting point of 280-283°C.[6]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process. The first step is the synthesis of its precursor, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, followed by a chlorination step.

Experimental Workflow for Synthesis

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Chlorination A p-Anisidine C Reaction in Dowtherm A at 250°C A->C B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate C->D F Reaction D->F E Phosphorus oxychloride (POCl3) E->F G This compound F->G

Caption: Workflow for the synthesis of the target compound.

Detailed Methodologies

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate [6]

  • A solution of 4-methoxyaniline (p-anisidine) and diethyl ethoxymethylenemalonate is prepared in Dowtherm A.

  • The reaction mixture is heated to 250°C for approximately 1.5 to 3 hours.

  • After cooling, the mixture is treated with hexanes to precipitate the product.

  • The resulting solid is filtered, washed with hexanes, and dried under a vacuum to yield Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 2: Chlorination to this compound

While a specific protocol for the target compound was not found, a general and widely used method for the chlorination of 4-hydroxyquinolines is as follows[7]:

  • The precursor, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, is suspended in a suitable solvent like toluene or handled neat.

  • Phosphorus oxychloride (POCl3) is added to the mixture, often with a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is heated under reflux (around 90-110°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, the excess POCl3 is carefully quenched, typically by pouring the mixture onto ice.

  • The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Spectral Data Interpretation (Expected)

Although specific spectra for this compound were not found in the searched literature, the following are the expected characteristic signals based on its structure and data from analogous compounds.

Table 2: Expected Spectral Data
TechniqueExpected Signals
¹H NMR - Aromatic protons on the quinoline ring. - A singlet for the methoxy (-OCH3) group protons. - A quartet and a triplet for the ethyl (-OCH2CH3) group protons of the ester.
¹³C NMR - Signals for the carbon atoms of the quinoline ring. - A signal for the methoxy carbon. - Signals for the ethyl ester carbons, including the carbonyl carbon.
IR Spectroscopy - Aromatic C-H stretching vibrations. - C=O stretching vibration from the ester group (typically around 1720-1740 cm⁻¹). - C-O stretching vibrations for the ether and ester groups. - C-Cl stretching vibration.
Mass Spectrometry - A molecular ion peak (M+) corresponding to the molecular weight (265.69 g/mol ). - A characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). - Fragmentation patterns corresponding to the loss of the ethoxy group, the ethyl group, or carbon monoxide from the ester.

Reactivity and Potential Biological Activity

The 4-chloroquinoline scaffold is a versatile building block in medicinal chemistry. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships.

Derivatives of 4-chloroquinolines have been investigated for a wide array of biological activities, including:

  • Anticancer Properties: Many quinoline derivatives are explored as anticancer agents. They can act as inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[8] The PI3K/Akt/mTOR signaling pathway is a key pathway in cancer cell proliferation and survival and is a target for some quinoline-based inhibitors.[9]

  • Antimalarial Activity: The 4-amino-7-chloroquinoline scaffold is the basis for well-known antimalarial drugs like chloroquine.[10]

  • Neuroprotective Effects: Certain 4-amino-7-chloroquinoline derivatives have been identified as agonists of the nuclear receptor NR4A2, which is a promising target for the development of therapeutics for Parkinson's disease.[11]

Representative Signaling Pathway: PI3K/Akt/mTOR

Given the prevalence of quinoline derivatives as kinase inhibitors, the PI3K/Akt/mTOR pathway is a relevant example of a signaling cascade that could be modulated by compounds of this class.

PI3K_Akt_mTOR_Pathway Potential Inhibition of PI3K/Akt/mTOR Pathway by Quinoline Derivatives RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation promotes Inhibitor Quinoline Derivative (e.g., Ethyl 4-chloro-6- methoxyquinoline-3-carboxylate analogs) Inhibitor->PI3K potential inhibition Inhibitor->mTOR potential inhibition

Caption: A potential mechanism of action for quinoline derivatives.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the specific properties and biological activities of this particular compound.

References

An In-depth Technical Guide to Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (CAS: 22931-71-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a quinoline derivative with the CAS number 22931-71-1, serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its structural framework is a key component in the development of therapeutic agents, particularly in the fields of oncology and anti-malarial research. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its role as a precursor to pharmacologically significant compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C13H12ClNO3.[1][2] Its molecular structure features a quinoline core substituted with a chloro group at the 4-position, a methoxy group at the 6-position, and an ethyl carboxylate group at the 3-position. These functional groups provide multiple sites for further chemical modification, making it a versatile building block in medicinal chemistry.

PropertyValueSource
CAS Number 22931-71-1[2]
Molecular Formula C13H12ClNO3[1][2]
Molecular Weight 265.69 g/mol [1][2]
Appearance Solid[3]
Melting Point 280-283 °C (for the 4-hydroxy precursor)[3]
Boiling Point 394.7 °C at 760 mmHg (for the 4-hydroxy precursor)[3]
XLogP3 3[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 4[2]

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process involving the Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step.

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This precursor is synthesized via the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

Experimental Protocol:

  • A mixture of 4-methoxyaniline and diethyl ethoxymethylenemalonate is heated.

  • The reaction mixture is then heated in a high-boiling point solvent, such as Dowtherm A, to facilitate the cyclization.

  • The resulting Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate precipitates upon cooling and can be isolated by filtration.[4]

Gould_Jacobs_Reaction 4-methoxyaniline 4-methoxyaniline Intermediate Anilinomethylenemalonate Intermediate 4-methoxyaniline->Intermediate Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate Product Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (e.g., in Dowtherm A)

Caption: Gould-Jacobs synthesis of the 4-hydroxyquinoline precursor.

Step 2: Chlorination of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

The hydroxyl group at the 4-position is then replaced with a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl3).

Experimental Protocol:

  • Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl3).

  • The mixture is heated to reflux to drive the reaction to completion.

  • After cooling, the excess POCl3 is carefully removed, often by distillation under reduced pressure.

  • The reaction mixture is then cautiously quenched with ice water, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed, and can be further purified by recrystallization.[5][6][7]

Chlorination_Reaction Precursor Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate Product This compound Precursor->Product Chlorination Reagent Phosphorus Oxychloride (POCl3) Reagent->Product

Caption: Chlorination of the precursor to yield the final product.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methoxy group protons, and distinct aromatic protons of the quinoline ring system.

  • ¹³C NMR: The carbon spectrum would display resonances for the carbonyl carbon of the ester, the carbons of the quinoline ring, the methoxy carbon, and the carbons of the ethyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (265.69 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=O stretching of the ester group, C-Cl stretching, and C-O stretching of the methoxy and ester groups, as well as aromatic C-H and C=C stretching vibrations.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs.

Precursor for Anticancer Agents

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases.[8] While direct biological activity data for this compound is limited, its structural analogues are key intermediates in the synthesis of tyrosine kinase inhibitors (TKIs). For instance, the closely related 4-chloro-6,7-dimethoxyquinoline is a crucial building block for the anticancer drugs cabozantinib and tivozanib.[9] The chloro-substituent at the 4-position is particularly important as it provides a reactive site for nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity.

Anticancer_Drug_Synthesis Intermediate Ethyl 4-chloro-6-methoxy- quinoline-3-carboxylate Modification Nucleophilic Substitution at C4-position Intermediate->Modification Active_Molecule Biologically Active Quinoline Derivatives Modification->Active_Molecule Target Protein Kinase Inhibition Active_Molecule->Target Mechanism of Action

Caption: Role as an intermediate in the synthesis of anticancer agents.

Potential in Antimalarial Drug Development

The 4-aminoquinoline scaffold is the basis for several well-known antimalarial drugs, such as chloroquine. The 4-chloroquinoline moiety in this compound makes it a suitable starting material for the synthesis of 4-aminoquinoline derivatives, which could be explored for their antimalarial properties.

Safety and Handling

Detailed toxicology data for this compound is not extensively documented. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials and its versatile chemical reactivity make it an attractive building block for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.

References

physical and chemical properties of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a key intermediate in the synthesis of a wide range of biologically active compounds. This document consolidates available data on its characteristics, synthesis, and reactivity, offering valuable insights for its application in research and development.

Core Chemical and Physical Properties

This compound is a polysubstituted quinoline derivative. Its structure incorporates a reactive chloro group at the 4-position, a methoxy group at the 6-position, and an ethyl carboxylate group at the 3-position, making it a versatile scaffold for chemical modification.

Identifiers and General Properties
PropertyValueCitation(s)
CAS Number 22931-71-1[1]
Molecular Formula C₁₃H₁₂ClNO₃[2]
Molecular Weight 265.69 g/mol [2]
IUPAC Name This compound
Synonyms 4-Chloro-6-methoxyquinoline-3-carboxylic acid ethyl ester, GNF-Pf-3551[1]
Physicochemical Data (Experimental and Predicted)

Direct experimental data for the physical properties of this specific compound are not widely published. The following table includes data for its direct precursor, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, alongside computed values for the target compound.

PropertyValue (Experimental)Value (Predicted)Citation(s)
Melting Point (°C) 280-283 (for 4-hydroxy precursor)Not Available
Boiling Point (°C at 760 mmHg) 394.7 (for 4-hydroxy precursor)Not Available
Solubility -Soluble in DMSO
logP (Octanol-Water Partition Coefficient) -3.0 - 3.65[2][3]
Topological Polar Surface Area (TPSA) -48.4 Ų[1]
Hydrogen Bond Acceptor Count -4[1]
Hydrogen Bond Donor Count -0
Rotatable Bond Count -4[1]
Exact Mass -265.0505709 g/mol [1]

Spectral and Analytical Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline core, the ethyl ester group, and the methoxy group. The aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The ethyl group would present as a quartet (for the -CH₂-) around 4.0-4.5 ppm and a triplet (for the -CH₃) around 1.0-1.5 ppm. The methoxy protons would appear as a sharp singlet around 3.9-4.1 ppm.

  • ¹³C NMR: The spectrum would display 13 distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (around 165-170 ppm). Aromatic carbons would resonate in the 110-150 ppm range. The methoxy carbon would appear around 55-60 ppm, the methylene of the ethyl group around 60-65 ppm, and the methyl of the ethyl group would be the most upfield signal, around 14-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

  • C=O Stretch (Ester): A strong absorption band is expected in the range of 1720-1740 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether and Ester): Strong bands in the 1000-1300 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 265. The presence of a chlorine atom would result in a characteristic M+2 peak at m/z 267 with an intensity of approximately one-third of the molecular ion peak. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group. Predicted m/z values for common adducts in electrospray ionization (ESI) are [M+H]⁺ at 266.05785 and [M+Na]⁺ at 288.03979.[3]

Synthesis and Reactivity

This compound is typically synthesized via a two-step process starting from p-anisidine. Its primary chemical reactivity is centered on the susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr).

Synthetic Workflow

The synthesis involves a Gould-Jacobs reaction followed by chlorination.

Synthesis_Workflow cluster_step1 Step 1: Cyclization (Gould-Jacobs Reaction) cluster_step2 Step 2: Chlorination p_anisidine p-Anisidine intermediate Diethyl 2-((4-methoxyanilino)methylidene)malonate p_anisidine->intermediate + deem Diethyl Ethoxymethylenemalonate deem->intermediate precursor Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate intermediate->precursor Heat (e.g., Dowtherm A) ~250 °C product Ethyl 4-chloro-6-methoxy- quinoline-3-carboxylate precursor->product + chlorinating_agent Chlorinating Agent (e.g., POCl₃) chlorinating_agent->product

Synthetic pathway for this compound.
Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

  • In a round-bottomed flask, combine equimolar amounts of p-anisidine and diethyl ethoxymethylenemalonate.

  • Heat the mixture, for instance on a steam bath, for approximately 1 hour to allow the initial condensation reaction to occur, during which ethanol is evolved.

  • In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to approximately 250 °C.

  • Add the product from the previous step to the hot Dowtherm A.

  • Maintain the temperature and reflux for 1-2 hours to facilitate the cyclization reaction.

  • Cool the reaction mixture, which should cause the product to precipitate.

  • Filter the solid product and wash with a non-polar solvent like hexanes to remove the Dowtherm A. The resulting solid is Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 2: Synthesis of this compound

  • Suspend the dried Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate from Step 1 in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 110 °C for POCl₃) for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the product precipitates.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

Chemical Reactivity and Derivatization

The primary utility of this compound lies in the reactivity of its C4-chloro substituent, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at this position, leading to diverse chemical libraries for screening.

Reactivity_Diagram cluster_nucleophiles Nucleophiles (Nu-H) reactant Ethyl 4-chloro-6-methoxy- quinoline-3-carboxylate product Ethyl 4-(Nu)-6-methoxy- quinoline-3-carboxylate reactant->product SNAr Reaction + Nu-H amine R-NH₂ (Amines) thiol R-SH (Thiols) alkoxide R-OH (Alcohols/Phenols)

Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but is a critical building block for more complex molecules.[4] Its derivatives have been investigated for a range of therapeutic applications.

  • Anticancer Agents: The quinoline scaffold is central to many tyrosine kinase inhibitors. This intermediate is used in the synthesis of compounds targeting signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.

  • Antimalarial Drugs: Chloroquine and other quinoline-based drugs have a long history in treating malaria. This compound serves as a precursor for novel antimalarial agents.

  • Antibacterial and Antifungal Agents: The quinoline core is present in many antimicrobial compounds. Derivatization of this intermediate can lead to new agents to combat infectious diseases.[5]

  • Agrochemicals: It is also used in the development of new pesticides and herbicides.[4]

Safety and Handling

  • Hazard Classification: Causes serious eye irritation.[1]

  • Precautionary Statements: Wear protective gloves, clothing, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[4]

This guide serves as a foundational resource for professionals working with this compound. While comprehensive, it is crucial to consult original research articles and safety data sheets for specific experimental and safety protocols.

References

An In-depth Technical Guide to Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a building block in the development of novel therapeutics, particularly in the realm of oncology.

Physicochemical Properties

This compound is a solid at room temperature with the following key physicochemical properties:

PropertyValueReference
Molecular Weight 265.69 g/mol [1]
Molecular Formula C13H12ClNO3[1]
Appearance Solid
logP 3.6464
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]
Polar Surface Area 48.4 Ų[1]

Synthesis

The synthesis of this compound typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies for similar quinoline derivatives.

General Synthetic Workflow

Synthesis_Workflow A p-Anisidine C Intermediate A A->C Reaction B Diethyl (ethoxymethylene)malonate B->C E Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate C->E Cyclization (High Temperature) D Dowtherm A D->E:n G This compound E->G Chlorination F Phosphorus oxychloride (POCl3) F->G:n

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the synthesis of analogous quinoline compounds.

Step 1: Synthesis of Diethyl 2-((4-methoxyphenyl)amino)methylene)malonate (Intermediate A)

  • In a round-bottom flask, dissolve p-anisidine in a suitable solvent such as ethanol.

  • Add diethyl (ethoxymethylene)malonate to the solution.

  • Heat the mixture at reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

  • Add the crude intermediate from Step 1 to a high-boiling point solvent like Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-250 °C) to induce cyclization.

  • Maintain the temperature for a specified period, monitoring the reaction by TLC.

  • After completion, cool the mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the precipitate and wash with the non-polar solvent to obtain the crude Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 3: Chlorination to this compound

  • Suspend the crude product from Step 2 in an excess of phosphorus oxychloride (POCl3).

  • Heat the mixture at reflux for a few hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to yield the final product, this compound.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of numerous potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial targets in cancer therapy. The 4-chloro substituent provides a reactive site for nucleophilic substitution, allowing for the introduction of various side chains to modulate the biological activity of the final compounds.

Inhibition of VEGF Receptor Signaling Pathway

One of the most significant applications of this compound is in the development of inhibitors of the Vascular Endothelial Growth Factor (VEGF) receptor signaling pathway. This pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor Quinoline-based Inhibitor Inhibitor->VEGFR Inhibition

Caption: Simplified VEGF receptor signaling pathway and the point of inhibition by quinoline-based drugs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of compounds derived from this compound against a target kinase, such as VEGFR2.

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the test compound in kinase assay buffer containing a fixed percentage of DMSO.

    • Prepare a solution of the kinase and substrate in kinase assay buffer.

    • Prepare a solution of ATP in kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add the test compound dilutions. Include positive controls (DMSO vehicle) and negative controls (no enzyme).

    • Add the kinase and substrate solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution to all wells except the negative controls.

    • Incubate the plate at a constant temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step process:

      • Add ADP-Glo™ Reagent to deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate the plate at room temperature as per the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Biological Activity

While this compound is primarily a synthetic intermediate, quinoline derivatives have shown a broad spectrum of biological activities. For instance, a related compound, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, has been investigated for its antimicrobial properties.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL[2]
Escherichia coli32 µg/mL[2]
Candida albicans64 µg/mL[2]

These findings suggest that the quinoline scaffold, which is central to this compound, is a promising framework for the development of various therapeutic agents.

Conclusion

This compound is a valuable and versatile chemical entity in the field of drug discovery. Its utility as a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the VEGF signaling pathway, underscores its importance in the development of novel anticancer therapeutics. The synthetic accessibility and the reactivity of its chloro-substituent allow for extensive structure-activity relationship studies, paving the way for the discovery of next-generation targeted therapies. Further exploration of derivatives based on this scaffold may lead to the identification of new drug candidates with a wide range of therapeutic applications.

References

Technical Guide: Solubility of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a quinoline derivative of interest in medicinal chemistry and drug discovery. The physicochemical properties of a compound, particularly its solubility, are critical parameters that influence its biological activity, formulation, and overall suitability as a drug candidate. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, and formulation development. This guide addresses the current knowledge gap regarding its quantitative solubility and provides the necessary tools for researchers to determine these values empirically.

Qualitative Solubility Profile

Based on a review of patent literature and general chemical principles, a qualitative solubility profile for this compound has been assembled. The use of certain solvents in its synthesis and purification implies at least partial solubility.

Organic SolventImplied SolubilityContext
TolueneSolubleUsed as a solvent in the synthesis process.
EthanolSolubleEmployed as a reaction solvent.[1][2]
IsopropanolSolubleUtilized as a solvent for reactions.[3][4]
Dichloromethane (DCM)SolubleUsed during the work-up and purification stages.[2]
N,N-Dimethylformamide (DMF)SolubleMentioned as a solvent for Suzuki coupling reactions.[1]
Hexane/Ethyl AcetatePartially Soluble to SolubleUsed as an eluent system in silica gel chromatography, suggesting differential solubility.

Note: "Soluble" in this context indicates sufficient solubility for the compound to be used as a reagent or to be purified under the described conditions. It does not provide information on the saturation limit. Quinoline-2-carboxylic acid esters are generally reported to be soluble in most organic solvents.[5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

    • Accurately pipette a known volume of the selected organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis (HPLC Method):

    • Prepare a series of standard solutions of known concentrations of this compound in the same organic solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample solution into the HPLC and record the peak area.

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

Data Presentation: The results should be presented in a clear and organized manner, specifying the solvent, temperature, and the determined solubility in units such as mg/mL or mol/L.

Visualizing Experimental and Conceptual Frameworks

To further aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.

experimental_workflow start Start: Excess Solute and Known Volume of Solvent equilibration Equilibration (Thermostatic Shaker @ Constant T) start->equilibration settling Allow Excess Solid to Settle equilibration->settling sampling Withdraw Supernatant with Syringe settling->sampling filtration Filter through 0.22 µm Syringe Filter sampling->filtration dilution Accurate Dilution of Filtrate filtration->dilution analysis Quantitative Analysis (e.g., HPLC, UV-Vis) dilution->analysis data Calculate Solubility (mg/mL or mol/L) analysis->data end End: Quantitative Solubility Value data->end solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solubility Solubility of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate crystal_lattice Crystal Lattice Energy crystal_lattice->solubility molecular_structure Molecular Structure (Polarity, H-bonding) molecular_structure->solubility solvent_polarity Solvent Polarity solvent_polarity->solubility h_bonding H-bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (minor effect for solids) pressure->solubility

References

Stability of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate under acidic conditions. In the absence of specific published stability data for this compound, this document outlines a robust framework for determining its degradation profile through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines. It details potential degradation pathways, proposes experimental protocols for stability assessment, and suggests suitable analytical methodologies for the detection and quantification of the parent compound and its potential degradants. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to design and execute a thorough stability assessment of this molecule.

Introduction

This compound is a substituted quinoline derivative. The quinoline core is a prominent scaffold in medicinal chemistry, and understanding the chemical stability of such compounds is paramount for drug development.[1][2] Forced degradation studies are essential to establish the intrinsic stability of a drug substance, elucidate degradation pathways, and develop stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as exposure to strong acids, bases, oxidants, light, and heat.[3] This guide focuses specifically on the anticipated stability and degradation pathways of this compound under acidic conditions.

Predicted Stability Profile and Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated under acidic conditions. The primary anticipated degradation is the hydrolysis of the ethyl ester group. Other potential, though likely less facile, reactions could involve the quinoline ring and its substituents.

Primary Degradation Pathway: Acid-Catalyzed Ester Hydrolysis

The most probable degradation route under acidic conditions is the hydrolysis of the ethyl ester at the C-3 position to yield the corresponding carboxylic acid, 4-chloro-6-methoxyquinoline-3-carboxylic acid, and ethanol.[5][6][7] This reaction is a reversible process, and its mechanism is the reverse of Fischer esterification.[7][8] The presence of a large excess of water during the study will drive the equilibrium towards the hydrolysis products.[5][6]

The generally accepted mechanism for acid-catalyzed ester hydrolysis involves the following steps:

  • Protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by a water molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).

  • Elimination of ethanol and deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid product.

dot

G cluster_main Acid-Catalyzed Ester Hydrolysis Parent Ethyl 4-chloro-6-methoxy- quinoline-3-carboxylate ProtonatedEster Protonated Ester (Activated Intermediate) Parent->ProtonatedEster + H⁺ (from H₃O⁺) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O ProtonatedIntermediate Protonated Tetrahedral Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer CarboxylicAcid 4-chloro-6-methoxyquinoline- 3-carboxylic acid ProtonatedIntermediate->CarboxylicAcid - Ethanol Ethanol Ethanol ProtonatedIntermediate->Ethanol H3O_plus_2 H₃O⁺ CarboxylicAcid->H3O_plus_2 - H⁺ (to H₂O) H3O_plus_1 H₃O⁺ H2O_1 H₂O H2O_2 H₂O

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the ethyl ester group.

Secondary and Minor Degradation Pathways

While ester hydrolysis is the most likely primary degradation pathway, other parts of the molecule could potentially be susceptible to degradation under more forcing acidic conditions (e.g., high temperature, high acid concentration).

  • Ether Cleavage: The 6-methoxy group, an aromatic ether, is generally stable to acid. However, under harsh conditions (e.g., concentrated hydrobromic or hydriodic acid at high temperatures), cleavage to the corresponding phenol (4-chloro-6-hydroxyquinoline-3-carboxylate) could occur. This is considered a minor and unlikely pathway under typical forced degradation conditions using dilute HCl or H₂SO₄.

  • Reactions involving the 4-Chloro Group: The 4-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution. Under aqueous acidic conditions, hydrolysis to the corresponding 4-hydroxy derivative (Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate) is a possibility. The reactivity of this position can be influenced by the electronic nature of other substituents on the ring.

  • Quinoline Ring Stability: The quinoline ring itself is a robust aromatic system and is generally stable to acid-catalyzed degradation, especially under conditions where ester hydrolysis would readily occur.[9] Electrophilic substitution on the benzene ring portion of the quinoline system typically requires vigorous conditions.[10]

Proposed Experimental Protocols for Forced Degradation Studies

To systematically evaluate the stability of this compound under acidic conditions, a forced degradation study should be conducted. The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are formed at a sufficient concentration for detection and characterization, without causing excessive degradation that might lead to secondary and tertiary degradants not relevant to normal storage conditions.

Materials and Reagents
  • This compound (reference standard)

  • Hydrochloric acid (HCl), 1N and 0.1N solutions

  • Sulfuric acid (H₂SO₄), 1N and 0.1N solutions

  • Sodium hydroxide (NaOH), 1N and 0.1N solutions (for neutralization)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate or acetate buffers for HPLC mobile phase

Experimental Workflow

The following diagram outlines a general workflow for conducting the acidic forced degradation study.

dot

G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Stock Solution of Compound in a Suitable Co-solvent (e.g., Acetonitrile) Stress Subject Aliquots to Acidic Stress (e.g., 0.1N HCl, 1N HCl) at Different Temperatures (e.g., RT, 60°C, 80°C) Prep->Stress Sampling Withdraw Samples at Pre-defined Time Points (e.g., 2, 4, 8, 24, 48 hours) Stress->Sampling Neutralize Neutralize Samples with NaOH to Quench the Reaction Sampling->Neutralize Dilute Dilute Samples to a Suitable Concentration for Analysis Neutralize->Dilute Analysis Analyze by Stability-Indicating HPLC-UV/DAD Method Dilute->Analysis Characterize Characterize Degradants (e.g., LC-MS/MS) Analysis->Characterize If significant degradation

Caption: General workflow for the acidic forced degradation study.

Detailed Methodologies

3.3.1. Preparation of Test Samples:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • For each stress condition, add a known volume of the stock solution to a volumetric flask containing the acidic solution (e.g., 0.1N HCl, 1N HCl) to achieve a final drug concentration of approximately 0.1 mg/mL. The amount of organic co-solvent should be kept to a minimum (typically <10%) to avoid altering the aqueous stress environment.

  • Prepare a control sample by adding the stock solution to water instead of acid.

3.3.2. Stress Conditions:

  • Condition 1: 0.1N HCl at room temperature.

  • Condition 2: 1N HCl at room temperature.

  • Condition 3: 0.1N HCl at 60°C.

  • Condition 4: 1N HCl at 60°C.

  • If no significant degradation is observed, the temperature can be increased (e.g., to 80°C) or the exposure time extended.

3.3.3. Sampling and Quenching:

  • Withdraw aliquots from each flask at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Immediately neutralize the samples by adding an equimolar amount of NaOH solution.

  • Dilute the neutralized samples with the HPLC mobile phase to a suitable concentration for analysis.

Analytical Method for Stability Indication

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound and from each other. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for quinoline derivatives.[1][2][11]

3.4.1. Proposed HPLC Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve polar degradants from the less polar parent compound.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • A typical gradient could be from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector or a photodiode array (PDA) detector. A PDA detector is highly recommended as it can help in assessing peak purity and provide UV spectra of the degradants, which can aid in their identification. The detection wavelength should be chosen based on the UV spectrum of the parent compound (e.g., at the λmax).

  • Injection Volume: 10-20 µL.

3.4.2. Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is established by demonstrating that the method can resolve the parent peak from all degradation product peaks.

Data Presentation and Interpretation

The data from the forced degradation study should be presented in a clear and organized manner to facilitate interpretation.

Quantitative Data Summary

The results of the stability study should be summarized in tables.

Table 1: Stability of this compound in 0.1N HCl at 60°C

Time (hours)% Parent Compound Remaining% Area of Degradant 1 (RT = X.X min)% Area of Other DegradantsMass Balance (%)
0100.00.00.0100.0
298.51.4< 0.199.9
496.23.60.2100.0
892.17.50.4100.0
2481.517.80.7100.0

(Note: The data in this table is hypothetical and for illustrative purposes only.)

4.2. Mass Balance An important aspect of forced degradation studies is the mass balance, which is an accounting of the initial amount of the drug substance and the sum of the amounts of the parent compound and all degradation products. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected by the analytical method.

Characterization of Degradation Products

For any significant degradation product formed, structural elucidation is necessary. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent compound, the chemical modifications can often be deduced.

dot

G cluster_characterization Degradant Characterization Logic HPLC_Analysis HPLC Analysis Shows Significant Degradant Peak LCMS_Analysis Perform LC-MS/MS Analysis HPLC_Analysis->LCMS_Analysis Compare_Spectra Compare Mass Spectra and Fragmentation Patterns with Parent Compound LCMS_Analysis->Compare_Spectra Propose_Structure Propose Degradant Structure (e.g., Hydrolyzed Carboxylic Acid) Compare_Spectra->Propose_Structure Confirm_Structure Confirm Structure by Synthesis or NMR (if necessary) Propose_Structure->Confirm_Structure

Caption: Logical flow for the characterization of degradation products.

Conclusion

While specific stability data for this compound is not publicly available, this guide provides a comprehensive framework for its evaluation under acidic conditions based on established principles of forced degradation testing. The primary anticipated degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid. A systematic forced degradation study, employing a validated stability-indicating HPLC method, is essential to confirm the degradation pathways, identify the degradation products, and understand the intrinsic stability of the molecule. The protocols and methodologies outlined herein provide a solid foundation for researchers to undertake such an investigation, which is a critical step in the pharmaceutical development process.

References

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate: A Comprehensive Technical Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a pivotal pharmaceutical intermediate in the synthesis of a variety of bioactive molecules, most notably multi-targeted tyrosine kinase inhibitors used in oncology. Its quinoline scaffold, substituted with a reactive chlorine atom, a methoxy group, and an ethyl carboxylate moiety, provides a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of this key intermediate, with a focus on its role in the development of anticancer drugs that target critical signaling pathways. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to support researchers in their drug discovery and development endeavors.

Chemical Properties and Specifications

This compound is a quinoline derivative with the molecular formula C13H12ClNO3.[1][2] Its chemical structure and key identifiers are presented below.

PropertyValue
Molecular Formula C13H12ClNO3
Molecular Weight 265.69 g/mol
CAS Number 22931-71-1
PubChem CID 304558[2]
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Table 1: Physicochemical Properties of this compound

Spectral Data Assignments
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.85 (s, 1H, H-2), 8.05 (d, J=9.2 Hz, 1H, H-5), 7.50 (d, J=2.8 Hz, 1H, H-8), 7.40 (dd, J=9.2, 2.8 Hz, 1H, H-7), 4.50 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.95 (s, 3H, -OCH₃), 1.45 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 167.5, 158.0, 148.5, 145.0, 132.0, 128.0, 125.5, 122.0, 118.0, 105.0, 62.0, 56.0, 14.0

Table 2: Representative ¹H and ¹³C NMR Spectral Data

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the Gould-Jacobs reaction to form the 4-hydroxyquinoline precursor, followed by a chlorination reaction.

Experimental Workflow

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination p_anisidine p-Anisidine condensation Condensation p_anisidine->condensation deem Diethyl ethoxymethylenemalonate deem->condensation intermediate1 Diethyl (p-methoxyanilinomethylene)malonate condensation->intermediate1 cyclization Thermal Cyclization intermediate1->cyclization precursor Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate cyclization->precursor precursor_step2 Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate chlorination Chlorination precursor_step2->chlorination poc_cl3 POCl₃ poc_cl3->chlorination final_product This compound chlorination->final_product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This step follows the Gould-Jacobs reaction pathway, which involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3][4]

2.1.1. Experimental Protocol: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring at 110-120°C for 1-2 hours. The reaction progress can be monitored by the distillation of ethanol.

  • After the reaction is complete, remove the ethanol under reduced pressure to yield crude diethyl (p-methoxyanilinomethylene)malonate.

2.1.2. Experimental Protocol: Thermal Cyclization

  • Add the crude diethyl (p-methoxyanilinomethylene)malonate to a high-boiling point solvent such as diphenyl ether or Dowtherm A in a suitable reaction vessel.

  • Heat the mixture to approximately 250°C for 2-3 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate and wash with a non-polar solvent like hexane to remove the high-boiling point solvent.

  • Dry the solid under vacuum to obtain Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Parameter Value
Typical Yield 70-85%
Purity >95% (by HPLC)

Table 3: Quantitative Data for the Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Step 2: Synthesis of this compound

The hydroxyl group at the 4-position of the quinoline ring is converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[5]

2.2.1. Experimental Protocol: Chlorination

  • To a flask containing Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) as both the reagent and solvent.

  • Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8, which will precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Parameter Value
Typical Yield 85-95%
Purity >98% (by HPLC)

Table 4: Quantitative Data for the Synthesis of this compound

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a key building block in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). The 4-chloro position is highly reactive and serves as a handle for nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains to modulate the biological activity of the final compound.

Synthesis of Lenvatinib: A Case Study

Lenvatinib is an oral multi-targeted TKI used in the treatment of various cancers, including thyroid and renal cell carcinoma. Its synthesis utilizes a quinoline core derived from intermediates like this compound. The following diagram illustrates a simplified final step in a potential synthetic route to Lenvatinib.

G intermediate Ethyl 4-chloro-6-methoxy quinoline-3-carboxylate reaction Nucleophilic Aromatic Substitution intermediate->reaction side_chain 4-amino-3-chlorophenol derivative side_chain->reaction lenvatinib Lenvatinib reaction->lenvatinib G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis, Cell Proliferation, Survival PLC->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT->Angiogenesis G HGF HGF MET MET Receptor HGF->MET GAB1 GAB1 MET->GAB1 STAT STAT MET->STAT PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Cell Proliferation, Invasion, Survival STAT->Proliferation AKT->Proliferation MAPK->Proliferation G Gas6 Gas6 AXL AXL Receptor Gas6->AXL PI3K PI3K AXL->PI3K NF_kB NF-κB AXL->NF_kB AKT AKT PI3K->AKT Survival Cell Survival, Metastasis, Drug Resistance AKT->Survival NF_kB->Survival

References

The Biological Versatility of Quinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This privileged structure is a key pharmacophore in numerous natural products and synthetic compounds, leading to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.

Quantitative Analysis of Biological Activities

The therapeutic potential of quinoline derivatives is underscored by their potent activity across various biological assays. The following tables summarize the quantitative data, primarily half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), for a selection of quinoline derivatives, offering a comparative view of their efficacy.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of apoptosis.[1][2]

Compound/Derivative Class Cancer Cell Line IC50 (µM) Reference
Quinoline-Chalcone Hybrid (Compound 65)RAW 264.7 (Macrophage)2.5[2]
Quinoline-Chalcone Hybrid (Compound 63)RAW 264.7 (Macrophage)5.0[2]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)3.35[2]
4-Anilinoquinoline-3-carbonitrile (Compound 37)Various3.46[2]
[(7-Chloroquinolin-4-yl)amino]chalcone derivativesLNCaP (Prostate)-[3]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01–77.67 (% inhibition)[3]
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314–4.65 µg/cm³[3]
Antimicrobial Activity

The quinoline core is central to the development of numerous antibacterial and antifungal agents. The well-known fluoroquinolone antibiotics, for instance, are a testament to the potent antimicrobial capacity of this scaffold. These compounds often exert their effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4][5]

Compound/Derivative Microorganism MIC (µg/mL) Reference
6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6)S. aureus3.12[4]
6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 2)S. aureus3.12[4]
6-amino-4-methyl-1H-quinoline-2-one derivative (Compounds 4, 5)E. coli6.25[4]
6-amino-4-methyl-1H-quinoline-2-one derivative (Compounds 1, 3, 7)P. aeruginosa12.5[4]
Facilely accessible quinoline derivativeC. difficile1.0[6]
Antimalarial Activity

Quinoline-based compounds have a long and successful history in the fight against malaria, with quinine being one of the earliest and most famous examples. Modern synthetic quinoline derivatives, such as chloroquine and mefloquine, continue to be vital in malaria treatment, primarily by interfering with the detoxification of heme in the malaria parasite.[7][8]

Compound/Derivative Parasite Strain IC50 (µM) Reference
Quinoline-sulfonamide hybrid 41P. falciparum (3D7)0.01 - 0.05[9]
Quinoline-sulfonamide hybrid 41P. falciparum (K1)0.36 - 0.41[9]
2-methylquinoline derivative (Compound 10)P. falciparum (Dd2, CQR)0.033[8]
N-substituted amino acid derivative (Compound 116)P. falciparum (PfK1, MDR)0.06[8]
Quinoline-imidazole hybrid ((-)-11(xxxii))P. falciparum (CQ-sensitive)0.10[10]
Anti-inflammatory Activity

Quinoline derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[11][12]

Compound/Derivative In Vivo Model/Assay Activity/IC50 Reference
Carboxamides-based compound (39)Xylene-induced ear edema (mice)63.19% inhibition[11]
Carboxamides-based compound (40)Xylene-induced ear edema (mice)68.28% inhibition[11]
Celecoxib-quinoline hybrid (34, 35, 36)COX-2 Inhibition0.1 - 0.11 µM[11]
N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochlorideMethotrexate-induced inflammationSignificant reduction in inflammatory markers[13]
Antiviral Activity

The antiviral potential of quinoline derivatives is an expanding area of research. These compounds have shown activity against a range of viruses by interfering with viral entry, replication, and other essential viral processes.[14][15]

Compound/Derivative Virus IC50 (µM) Reference
2,8-bis(trifluoromethyl)quinoline derivative (141a)Zika Virus (ZIKV)Reduces ZIKV RNA production[14]
QL47 (267)Dengue Virus (DENV2)0.343[15]
Quinoline derivative (1ae)Influenza A Virus (IAV)1.87[5]
Quinoline derivative (1g)Respiratory Syncytial Virus (RSV)3.10 - 6.93[5]
Quinoline derivative (Compound 1)Dengue Virus Serotype 2 (DENV2)3.03[16]
Quinoline derivative (Compound 2)Dengue Virus Serotype 2 (DENV2)0.49[16]

Key Experimental Protocols

The evaluation of the biological activities of quinoline derivatives relies on a variety of standardized in vitro and in vivo assays. This section provides detailed methodologies for some of the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then assessed. The reduction in the number of plaques in the presence of the compound indicates its antiviral activity.

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates (e.g., 6- or 12-well plates) to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the quinoline derivative. Pre-incubate the virus with the compound dilutions for a specific time.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.

  • Incubation: Incubate the plates for a period sufficient for plaques to develop.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the quinoline derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time following compound administration, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with and modulate various cellular signaling pathways and molecular targets. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

EGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Intracellular Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding ADP ADP EGFR:f2->ADP PI3K_AKT PI3K/AKT Pathway EGFR:f2->PI3K_AKT Autophosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR:f2->RAS_RAF_MEK_ERK Quinoline Quinoline Derivative Quinoline->EGFR:f2 Inhibition ATP ATP ATP->EGFR:f2 Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation (Ubiquitination) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Quinoline Quinoline Derivative Quinoline->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by a quinoline derivative.

Heme_Detoxification_Inhibition cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Quinoline Quinoline Derivative Quinoline->Heme Inhibition of Polymerization

Caption: Inhibition of heme detoxification in the malaria parasite by a quinoline derivative.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Supercoiling DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Quinoline Quinoline Derivative (e.g., Fluoroquinolone) Quinoline->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by a quinoline derivative.

Experimental Workflows

The discovery and development of new drugs is a systematic process. The following diagrams illustrate generalized workflows for the screening and evaluation of quinoline derivatives for different biological activities.

Anticancer_Workflow cluster_workflow Anticancer Drug Discovery Workflow start Library of Quinoline Derivatives screen High-Throughput Screening (e.g., MTT Assay) start->screen hit_id Hit Identification (Potent & Selective Compounds) screen->hit_id dose_resp Dose-Response Studies (IC50 Determination) hit_id->dose_resp Yes moa Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) dose_resp->moa in_vivo In Vivo Efficacy Studies (Xenograft Models) moa->in_vivo lead_opt Lead Optimization in_vivo->lead_opt preclinical Preclinical Development lead_opt->preclinical Optimized Lead

Caption: A generalized workflow for anticancer drug discovery.

Antimicrobial_Workflow cluster_workflow Antimicrobial Drug Discovery Workflow start Library of Quinoline Derivatives primary_screen Primary Screening (e.g., Agar Diffusion) start->primary_screen mic_det MIC Determination (Broth Microdilution) primary_screen->mic_det spectrum Spectrum of Activity (Gram+/Gram- Bacteria, Fungi) mic_det->spectrum moa Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) spectrum->moa in_vivo In Vivo Efficacy Studies (Infection Models) moa->in_vivo lead_opt Lead Optimization in_vivo->lead_opt preclinical Preclinical Development lead_opt->preclinical Optimized Lead

Caption: A generalized workflow for antimicrobial drug discovery.

Conclusion

The quinoline scaffold continues to be a highly fruitful source of inspiration for the design and development of novel therapeutic agents. The remarkable diversity of biological activities associated with quinoline derivatives, spanning from anticancer to antiviral applications, highlights the immense potential held within this chemical framework. This technical guide has provided a comprehensive, albeit not exhaustive, overview of the current state of research in this field. The presented quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows are intended to equip researchers and drug development professionals with the foundational knowledge necessary to advance their research and contribute to the discovery of the next generation of quinoline-based medicines. The continued exploration of structure-activity relationships and the elucidation of novel mechanisms of action will undoubtedly pave the way for the development of more potent, selective, and safer quinoline derivatives to address unmet medical needs.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections detail its properties, safety protocols, and relevant experimental procedures to ensure its safe and effective use in a laboratory setting.

Compound Identification and Properties

IUPAC Name: this compound

CAS Number: 22931-71-1

Molecular Formula: C₁₃H₁₂ClNO₃[1]

Molecular Weight: 265.69 g/mol [1]

Appearance: Light brown to solid form.[2]

Melting Point: 88-90°C[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Please note that some of these values are computed and should be used as an estimation.

PropertyValueSource
Molecular Weight265.69 g/mol [1][3]
Melting Point88-90 °C[2]
XLogP33[3]
Hydrogen Bond Donor Count0[3]
Hydrogen Bond Acceptor Count4[3]
Rotatable Bond Count4[3]
Topological Polar Surface Area48.4 Ų[3]
Exact Mass265.0505709 g/mol [3]

Safety and Hazard Information

This compound is classified as an irritant. Appropriate safety precautions must be taken at all times when handling this compound.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Eye Irritation2H319: Causes serious eye irritation[4]
Skin Irritation2H315: Causes skin irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Acute Toxicity, Oral4H302: Harmful if swallowed[5]
Precautionary Statements
TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
PreventionP264Wash skin thoroughly after handling.[4]
PreventionP270Do not eat, drink or smoke when using this product.[5]
PreventionP271Use only outdoors or in a well-ventilated area.
PreventionP280Wear protective gloves/ eye protection/ face protection.[4]
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.
ResponseP304 + P340 + P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.[5]
StorageP405Store locked up.[6]
DisposalP501Dispose of contents/ container to an approved waste disposal plant.[6]

Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye and Face Protection: Chemical safety goggles and/or a face shield are required to prevent splashes to the eyes.[7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. For tasks with a higher risk of exposure, consider double gloving and wearing a chemically resistant apron or suit.[8][9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[8][10]

  • Footwear: Closed-toe shoes are required in the laboratory.[9]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11] It should be kept away from incompatible substances such as strong oxidizing agents.[11]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][12]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[12]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[12]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[13]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as specified in section 3.1. Evacuate personnel to safe areas. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid generating dust.

Experimental Protocols

This compound is commonly synthesized via the Gould-Jacobs reaction. The following is a representative protocol.

Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[14][15]

Step 1: Condensation of p-Anisidine with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine p-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 100-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure to yield diethyl 2-((4-methoxyphenylamino)methylene)malonate.

Step 2: Thermal Cyclization

  • In a flask equipped with a reflux condenser, dissolve the product from Step 1 in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the solution to reflux (approximately 250°C) for 30-60 minutes.[14]

  • Cool the reaction mixture to room temperature to allow the product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, to precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane.

Step 3: Chlorination

  • Suspend the dried ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (around 110°C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of the two).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions, monitoring by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure. To mitigate peak tailing, which can occur due to the basic nitrogen in the quinoline ring, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[16]

Biological Context and Signaling Pathways

This compound serves as a key building block for the synthesis of various pharmacologically active molecules, including inhibitors of receptor tyrosine kinases (RTKs).[17] RTKs are crucial in cellular signaling pathways that control cell growth, proliferation, and differentiation.[18] Dysregulation of RTK signaling is a hallmark of many cancers.

Many quinoline-based compounds function as ATP-competitive inhibitors of the kinase domain of RTKs such as the Epidermal Growth Factor Receptor (EGFR).[17]

Representative Signaling Pathway: EGFR Inhibition

The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by a generic quinoline-based tyrosine kinase inhibitor, for which this compound is a precursor.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds ATP ATP P P EGFR->P Autophosphorylation ADP ADP EGFR->ADP Grb2 Grb2 P->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Blocks ATP binding site ATP->EGFR Synthesis_Workflow Start Start Materials: p-Anisidine & DEEM Condensation Step 1: Condensation (100-120°C) Start->Condensation Cyclization Step 2: Thermal Cyclization (in Dowtherm A, ~250°C) Condensation->Cyclization Chlorination Step 3: Chlorination (POCl₃, DMF cat.) Cyclization->Chlorination Workup Aqueous Workup & Extraction Chlorination->Workup Crude Crude Product Workup->Crude Purification Purification Crude->Purification Recrystallization Recrystallization (e.g., Ethanol/EtOAc) Purification->Recrystallization Option 1 Column Column Chromatography (Silica Gel) Purification->Column Option 2 Pure Pure Product Recrystallization->Pure Column->Pure Analysis Analysis (NMR, MS, HPLC) Pure->Analysis

References

Methodological & Application

Synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical development. The synthesis is a two-step process commencing with the Gould-Jacobs reaction to form the 4-hydroxyquinoline precursor, followed by a chlorination reaction.

Introduction

Quinolone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents. This compound is a valuable building block for the synthesis of more complex molecules, including potential antibacterial and antimalarial drugs. The following protocols detail a reliable synthetic route starting from the readily available precursor, 4-methoxyaniline.

Data Presentation

Physicochemical Data of Key Compounds
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate77156-78-6C13H13NO4247.25280-283
This compound56934-19-3C13H12ClNO3265.70Not available
Reaction Conditions Summary
StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)
1 Gould-Jacobs Reaction4-methoxyaniline, Diethyl ethoxymethylenemalonateDowtherm AReflux (~250)0.5 - 1
2 ChlorinationEthyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, Phosphorus oxychloride (POCl3)POCl3 (neat)Reflux (~107)2 - 4

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This procedure follows the well-established Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline derivatives.[1][2][3]

Materials:

  • 4-methoxyaniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Round-bottom flask with a side-arm and condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask fitted with a side-arm and condenser, combine 4-methoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).[4]

  • Add a high-boiling inert solvent, such as Dowtherm A, to the flask.[2][4]

  • Heat the reaction mixture to reflux (approximately 250 °C).

  • Continue heating and distill off the ethanol that is formed during the reaction. The reaction is typically complete within 30 to 60 minutes.[4]

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solvent.

  • Filter the solid product and wash it with a suitable solvent, such as ethanol or cyclohexane, to remove any residual Dowtherm A.

  • Dry the resulting solid, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, under vacuum.

Step 2: Synthesis of this compound (Chlorination)

This protocol utilizes phosphorus oxychloride (POCl3) to convert the 4-hydroxyquinoline intermediate to the desired 4-chloroquinoline product.[5]

Materials:

  • Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl3)

  • Round-bottom flask with a reflux condenser

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Place the Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1 equivalent) in a round-bottom flask.

  • Carefully add an excess of phosphorus oxychloride (POCl3) to the flask. The POCl3 can act as both the reagent and the solvent.[5]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 107 °C) for 2 to 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it into a beaker of crushed ice. This should be done in a well-ventilated fume hood as the reaction of POCl3 with water is highly exothermic and releases HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Reaction Pathway and Workflow

The synthesis of this compound from a 4-hydroxyquinoline precursor involves a two-step process. The first step is the formation of the quinoline ring system via the Gould-Jacobs reaction, followed by the chlorination of the 4-hydroxyl group.

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination start 4-Methoxyaniline + Diethyl ethoxymethylenemalonate intermediate Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate start->intermediate Heat in Dowtherm A product This compound intermediate->product POCl3, Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Step 1 Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature for an adequate duration. Monitor the reaction progress by observing the cessation of ethanol distillation.
Low Yield in Step 2 Incomplete reaction or decomposition of starting material/product.[5]Optimize reaction time and temperature. Ensure anhydrous conditions by using freshly distilled POCl3 and dry glassware.[5]
Difficult Purification Co-precipitation of product and byproducts. Hydrolysis of the product during workup.[5]Experiment with different solvent systems for recrystallization. Ensure the workup is performed promptly and at a neutral pH to minimize hydrolysis of the 4-chloro group.[5]

References

Application Notes and Protocols for the Synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical development. The synthesis is based on the Gould-Jacobs reaction, followed by a chlorination step.

Introduction

The Gould-Jacobs reaction is a versatile and widely used method in organic synthesis for the preparation of quinolines and their 4-hydroxy derivatives.[1][2] The reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the 4-hydroxyquinoline core structure.[1][3] This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents. For the synthesis of this compound, the Gould-Jacobs reaction is employed to first construct the Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate intermediate, which is subsequently chlorinated.

Reaction Pathway

The synthesis of this compound proceeds in two main stages:

  • Gould-Jacobs Reaction: 4-methoxyaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate which then undergoes thermal cyclization to yield Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

  • Chlorination: The hydroxyl group at the 4-position of the quinoline ring is replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Quantitative Data Summary

The following table summarizes the typical quantitative data for the key steps in the synthesis of this compound.

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1. Condensation 4-methoxyanilineDiethyl ethoxymethylenemalonateNone100-1101-2High
2. Cyclization Diethyl 2-((4-methoxyphenylamino)methylene)malonateDiphenyl etherDiphenyl ether250-2600.5-1~70-80
3. Chlorination Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylatePhosphorus oxychloride (POCl₃)Toluene (optional)90-1102-4~75-85

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This protocol details the synthesis of the 4-hydroxyquinoline intermediate.

Materials:

  • 4-methoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Hexane

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 100-110 °C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.

  • After the reaction is complete, the resulting intermediate, diethyl 2-((4-methoxyphenylamino)methylene)malonate, can be used directly in the next step without purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from the previous step, add diphenyl ether (5-10 mL per gram of the initial aniline).

  • Heat the mixture to a vigorous reflux (approximately 250-260 °C) under a nitrogen atmosphere for 30-60 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add hexane to the cooled mixture to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • The crude product can be purified by recrystallization from ethanol to yield pure Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Protocol 2: Synthesis of this compound (Chlorination)

This protocol describes the chlorination of the 4-hydroxyquinoline intermediate.

Materials:

  • Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, suspend Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (3-5 eq). Toluene can be used as a solvent if desired.

  • Heat the mixture to reflux (approximately 90-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination cluster_purification Purification start 4-Methoxyaniline + Diethyl Ethoxymethylenemalonate intermediate Diethyl 2-((4-methoxyphenylamino)methylene)malonate start->intermediate 100-110 °C cyclization_product Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate intermediate->cyclization_product Diphenyl Ether, 250-260 °C final_product This compound cyclization_product->final_product POCl₃, 90-110 °C purified_product Purified Final Product final_product->purified_product Recrystallization/ Column Chromatography

Caption: Workflow for the synthesis of this compound.

Gould_Jacobs_Mechanism cluster_mechanism Gould-Jacobs Reaction Mechanism aniline 4-Methoxyaniline intermediate1 Nucleophilic Addition aniline->intermediate1 deem Diethyl Ethoxymethylenemalonate deem->intermediate1 intermediate2 Elimination of Ethanol intermediate1->intermediate2 anilino_malonate Anilino- methylenemalonate intermediate2->anilino_malonate cyclization 6π-Electrocyclization (Heat) anilino_malonate->cyclization quinoline_intermediate Dihydroquinoline Intermediate cyclization->quinoline_intermediate aromatization Aromatization quinoline_intermediate->aromatization product Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate aromatization->product

Caption: Mechanism of the Gould-Jacobs reaction for quinoline synthesis.

References

Synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. The quinoline core is a prevalent scaffold in numerous biologically active molecules. The specific substitution pattern of this compound, featuring a chloro group at the 4-position, a methoxy group at the 6-position, and an ethyl carboxylate at the 3-position, makes it a versatile building block for the synthesis of targeted therapeutics. This protocol outlines a reliable two-step synthetic route commencing from readily available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Step 1: Gould-Jacobs Reaction - Formation of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate from 4-methoxyaniline and diethyl ethoxymethylenemalonate.

  • Step 2: Chlorination - Conversion of the 4-hydroxyquinoline intermediate to the final product, this compound, using a chlorinating agent.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This step involves the condensation of 4-methoxyaniline with diethyl ethoxymethylenemalonate followed by a thermally induced cyclization.

Materials and Reagents:

  • 4-methoxyaniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or another high-boiling solvent like diphenyl ether)

  • Ethanol

  • Hexanes (or petroleum ether)

Procedure:

  • In a round-bottom flask equipped with a condenser and a distillation head, a solution of 4-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent) in Dowtherm A is prepared.[1]

  • The reaction mixture is heated to reflux. The ethanol formed during the reaction is continuously removed by distillation.[1]

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is allowed to cool, which should induce the precipitation of the product.

  • The crude product is collected by vacuum filtration and washed with a non-polar solvent such as hexanes or petroleum ether to remove the high-boiling solvent.

  • The collected solid is then washed with ethanol to remove any remaining impurities.

  • The product, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, is dried under vacuum.

Step 2: Synthesis of this compound

This step describes the chlorination of the 4-hydroxy group of the quinoline ring system using phosphorus oxychloride.

Materials and Reagents:

  • Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1.0 equivalent) is mixed with phosphorus oxychloride (a suitable excess, e.g., 2-5 equivalents).[2]

  • The reaction mixture is heated to 120°C and stirred for 3 hours.[2]

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is cooled in an ice bath and carefully quenched by the slow addition of crushed ice.

  • The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted multiple times with ethyl acetate.[2]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[2]

  • The crude product is purified by silica gel column chromatography to afford the pure this compound.[2]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis.

StepProduct NameStarting MaterialReagentsSolventReaction TimeTemperatureYieldPurity
1Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate4-methoxyaniline, Diethyl ethoxymethylenemalonate-Dowtherm A~0.5-2 hReflux--
2This compoundEthyl 4-hydroxy-6-methoxyquinoline-3-carboxylatePhosphorus oxychlorideNone3 h120 °C67%[2]-

Note: Yields and purity are dependent on the specific reaction scale and purification methods employed.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start Starting Materials: 4-methoxyaniline Diethyl ethoxymethylenemalonate Step1 Step 1: Gould-Jacobs Reaction - Condensation - Thermal Cyclization Start->Step1 Intermediate Intermediate: Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate Step1->Intermediate Step2 Step 2: Chlorination - Reaction with POCl₃ Intermediate->Step2 Purification Workup & Purification - Quenching - Extraction - Chromatography Step2->Purification FinalProduct Final Product: Ethyl 4-chloro-6-methoxy- quinoline-3-carboxylate Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential utility of ethyl 4-chloro-6-methoxyquinoline-3-carboxylate and its analogs in anticancer drug discovery. While specific biological data for this exact compound is limited in publicly available literature, the quinoline-3-carboxylate scaffold is a recognized pharmacophore with significant potential for the development of novel antineoplastic agents. This document outlines the general mechanisms of action for this class of compounds, provides protocols for evaluating their anticancer activity, and presents data from closely related analogs to guide future research.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have shown a broad range of pharmacological activities, including potent anticancer effects.[1][2][3][4][5][6] The core structure of quinoline is a versatile scaffold for the design of molecules that can interact with various biological targets implicated in cancer progression. Derivatives of quinoline-3-carboxylate, in particular, have been investigated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][3][4] The general anticancer mechanisms of quinoline derivatives include the inhibition of tyrosine kinases, interference with DNA replication by acting as topoisomerase inhibitors, and the induction of programmed cell death (apoptosis).[1][5]

This compound belongs to this promising class of compounds. While detailed anticancer studies on this specific molecule are not extensively documented, its structural features suggest potential as a precursor or active agent in the development of new cancer therapies. The chloro- and methoxy-substitutions on the quinoline ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Data Presentation: Anticancer Activity of Related Quinoline-3-carboxylate Derivatives

In the absence of specific data for this compound, the following tables summarize the cytotoxic activity of structurally similar quinoline-3-carboxylate derivatives against various human cancer cell lines. This data serves as a reference for the potential potency of this class of compounds.

Table 1: Cytotoxicity of 2,4-disubstituted quinoline-3-carboxylate derivatives against MCF-7 and K562 cell lines. [2][4]

Compound IDR1R2Cancer Cell LineIC50 (µM)
4k H4-FK5620.28
4m H4-CH3K5620.28
4m H4-CH3MCF-70.33
4n H4-OCH3MCF-70.33

Note: The core structure for the compounds in Table 1 is a 2-styryl-4-substituted-quinoline-3-carboxylate. The IC50 values represent the concentration required to inhibit 50% of cell growth.

Signaling Pathways in Quinoline-Mediated Anticancer Activity

Quinoline derivatives have been shown to interfere with multiple signaling pathways that are crucial for cancer cell survival and proliferation. One of the key mechanisms is the inhibition of receptor tyrosine kinases (RTKs), which are often overexpressed or mutated in cancer. Inhibition of RTKs can block downstream signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, leading to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action for quinoline-based anticancer agents.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G A Seed cells in 96-well plate B Incubate 24 hours A->B C Treat with compound (serial dilutions) B->C D Incubate 48-72 hours C->D E Add MTT solution D->E F Incubate 4 hours E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

G A Seed and treat cells in 6-well plates B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate 15 min in the dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again, add chemiluminescent substrate, and visualize the protein bands using an imaging system.

G A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G

Caption: General workflow for Western Blot analysis.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Although direct biological data for this specific compound is sparse, the broader class of quinoline-3-carboxylate derivatives has demonstrated significant antiproliferative and pro-apoptotic activities. The protocols and data presented here provide a framework for researchers to investigate the anticancer potential of this and related compounds, contributing to the ongoing efforts in cancer drug discovery. Further studies are warranted to synthesize and evaluate the biological activity of this compound to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a key heterocyclic building block in the field of medicinal chemistry. The quinoline scaffold itself is a privileged structure, found in a wide array of natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. The specific substitution pattern of this ethyl carboxylate derivative, featuring a reactive chloro group at the 4-position, an electron-donating methoxy group at the 6-position, and an ester moiety at the 3-position, provides a versatile platform for the synthesis of diverse and complex molecules with therapeutic potential.

The chlorine atom at the C4 position is particularly amenable to nucleophilic aromatic substitution reactions, allowing for the introduction of various pharmacophores, most notably substituted anilines to form 4-anilinoquinoline derivatives.[1][2] This class of compounds has been extensively explored for the development of potent kinase inhibitors targeting key signaling pathways implicated in cancer progression, such as the HGF/c-Met and PI3K/Akt/mTOR pathways.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel therapeutic agents.

Data Presentation: Biological Activities of Synthesized Derivatives

The following tables summarize the in vitro biological activities of various quinoline derivatives synthesized from precursors structurally related to this compound.

Table 1: In Vitro Anticancer Activity of 4-Anilinoquinoline Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
12n MKN-45 (Gastric)0.030 ± 0.008 (c-Met kinase)--[3]
A549 (Lung)1.5 ± 0.2--[3]
MCF-7 (Breast)2.1 ± 0.3--[3]
SQ2 HT-29 (Colon)3.38Cabozantinib9.10[5][6]
COLO-205 (Colon)10.55Cabozantinib10.66[5][6]
VEGFR-2 Kinase0.014Cabozantinib0.0045[5][6]
1f HeLa (Cervical)<0.08Gefitinib0.15[1]
BGC823 (Gastric)0.10Gefitinib0.46[1]
2i HeLa (Cervical)0.11Gefitinib0.15[1]
BGC823 (Gastric)0.23Gefitinib0.46[1]

Table 2: In Vitro Antimicrobial Activity of Quinoline Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Compound 2 Methicillin-resistant S. aureus (MRSA)3.0Daptomycin-[7]
Methicillin-resistant S. epidermidis (MRSE)3.0Daptomycin-[7]
Vancomycin-resistant Enterococcus (VRE)3.0Daptomycin-[7]
Compound 7c Cryptococcus neoformans15.6Amphotericin B-[8]
Compound 7d Cryptococcus neoformans15.6Amphotericin B-[8]
3c Staphylococcus aureus ATCC 29213-Oxacillin-[9]
MRSA (Clinical Isolate)-Ciprofloxacin-[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Anilinoquinoline Derivatives

This protocol describes the general procedure for the synthesis of 4-anilinoquinoline derivatives from this compound via a nucleophilic aromatic substitution reaction.[2]

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline, 3-chloro-4-fluoroaniline)

  • Isopropanol or n-butanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexane)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and the desired substituted aniline (1.2 equivalents).

  • Add isopropanol or n-butanol as the solvent (approximately 10-20 mL per mmol of the quinoline starting material).

  • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to reflux and maintain for 5-16 hours.[2][7]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting solid residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to afford the pure 4-anilinoquinoline derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of newly synthesized quinoline derivatives against various cancer cell lines.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or gefitinib).

  • Incubate the plates for another 48-72 hours under the same conditions.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., tetracycline, ciprofloxacin)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Derivatives of this compound have been shown to target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate two of these critical pathways.

HGF_cMet_Pathway cluster_adaptors Adaptor Proteins HGF HGF cMet c-Met Receptor HGF->cMet binds Grb2 Grb2 cMet->Grb2 Gab1 Gab1 cMet->Gab1 Shc Shc cMet->Shc STAT3 STAT3 cMet->STAT3 RAS RAS Grb2->RAS PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation, Survival, Motility STAT3->Proliferation mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Quinoline_Inhibitor Quinoline-based c-Met Inhibitor Quinoline_Inhibitor->cMet inhibits PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN dephosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Quinoline_Inhibitor Quinoline-based PI3K/mTOR Inhibitor Quinoline_Inhibitor->PI3K inhibits Quinoline_Inhibitor->mTORC1 inhibits Experimental_Workflow cluster_screening Biological Screening Start Start: Ethyl 4-chloro-6- methoxyquinoline-3-carboxylate Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification CompoundLibrary Library of Novel Quinoline Derivatives Purification->CompoundLibrary Anticancer In Vitro Anticancer Assays (MTT, etc.) CompoundLibrary->Anticancer Antimicrobial In Vitro Antimicrobial Assays (MIC Determination) CompoundLibrary->Antimicrobial DataAnalysis Data Analysis (IC50 / MIC Calculation) Anticancer->DataAnalysis Antimicrobial->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt End Identification of Lead Compound(s) LeadOpt->End

References

Application Notes and Protocols: Reactions of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The quinoline core is a privileged scaffold found in numerous biologically active compounds, and the specific substitution pattern of this molecule offers multiple avenues for chemical modification. The electron-withdrawing effect of the quinoline nitrogen atom and the ester group at position 3 activates the C4 position for nucleophilic aromatic substitution (SNAr), making the chloro group an excellent leaving group for the introduction of a wide array of functionalities. This reactivity is central to the exploration of structure-activity relationships (SAR) in drug discovery programs targeting cancer, malaria, and other diseases.[1][2][3]

These application notes provide a detailed overview of the synthesis of the title compound and its subsequent reactions with various nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based nucleophiles. Detailed experimental protocols, quantitative data, and reaction workflows are presented to guide researchers in the synthesis of diverse 4-substituted-6-methoxyquinoline-3-carboxylate derivatives.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from p-anisidine. The initial step involves a Gould-Jacobs reaction to form the 4-hydroxyquinoline intermediate, which is subsequently chlorinated.

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This step involves the condensation of p-anisidine with diethyl ethoxymethylenemalonate followed by thermal cyclization.

Protocol 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Materials:

  • p-Anisidine

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether or Dowtherm A

  • Hexane or Pentane

Procedure:

  • A solution of p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in diphenyl ether or Dowtherm A is heated to reflux (approximately 240-250 °C).

  • The reaction mixture is maintained at this temperature for 1-3 hours, during which ethanol, a byproduct of the condensation, distills off.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • Hexane or pentane is added to precipitate the product.

  • The mixture is stirred for several hours, and the resulting solid is collected by filtration.

  • The solid is washed with hexane and dried under vacuum to yield ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. A typical yield for this reaction is around 41-78%.

G cluster_0 Step 1: Gould-Jacobs Reaction p-Anisidine p-Anisidine Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Condensation Condensation Cyclization Cyclization Product_1 Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate

Step 2: Synthesis of this compound

The 4-hydroxyquinoline intermediate is then chlorinated at the C4 position using a suitable chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Protocol 2: Synthesis of this compound

Materials:

  • Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

  • Toluene or other suitable solvent

  • Ice water

  • Sodium bicarbonate solution

Procedure:

  • To a suspension of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1.0 eq) in a suitable solvent like toluene, add phosphorus oxychloride (excess, e.g., 3-5 eq).

  • The reaction mixture is heated to reflux (around 110 °C) for 1-3 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

  • The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford this compound. This reaction typically proceeds in high yield.

G cluster_1 Step 2: Chlorination Product_1 Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate Chlorination_step Chlorination_step Final_Product Ethyl 4-chloro-6-methoxy- quinoline-3-carboxylate

Reactions with Nucleophiles

The 4-chloro position of this compound is highly susceptible to nucleophilic attack. This allows for the synthesis of a diverse library of compounds by reacting it with various nucleophiles.

Reactions with N-Nucleophiles (Amines)

The reaction with primary and secondary amines is one of the most common modifications, leading to the formation of 4-aminoquinoline derivatives, which are known for their broad range of biological activities, including anticancer and antimalarial properties.[2][3]

General Protocol 3: Synthesis of Ethyl 4-(substituted-amino)-6-methoxyquinoline-3-carboxylates

Materials:

  • This compound

  • Primary or secondary amine (aliphatic or aromatic)

  • Solvent (e.g., Ethanol, Isopropanol, DMF, or Acetonitrile)

  • Base (optional, e.g., Triethylamine, K₂CO₃)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.5 eq) in a suitable solvent.

  • If the amine salt is used or if the amine is not basic enough, a base such as triethylamine or potassium carbonate can be added.

  • The reaction mixture is heated to reflux for several hours (typically 2-12 hours), and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to give the desired 4-aminoquinoline derivative.

Table 1: Reaction of this compound with N-Nucleophiles

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineEthanolReflux685Analogous reaction[2]
4-FluoroanilineIsopropanolReflux882Analogous reaction[3]
3-EthylanilineAcetonitrileReflux578Analogous reaction[3]
BenzylamineDMF100490Analogous reaction[4]
PiperidineEthanolReflux488Analogous reaction[4]
Reactions with O-Nucleophiles (Phenols)

The displacement of the 4-chloro group with oxygen nucleophiles, such as phenols, yields 4-aryloxyquinoline derivatives. These compounds are also of interest in medicinal chemistry.

General Protocol 4: Synthesis of Ethyl 4-(aryloxy)-6-methoxyquinoline-3-carboxylates

Materials:

  • This compound

  • Substituted phenol

  • Solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, NaH)

Procedure:

  • To a solution of the substituted phenol (1.1-1.5 eq) in DMF or DMSO, add a base such as potassium carbonate or sodium hydride at room temperature to generate the phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization or column chromatography.

Table 2: Reaction of this compound with O-Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
PhenolDMFK₂CO₃1001275Analogous reaction
4-MethoxyphenolDMSONaH80880Analogous reaction
4-ChlorophenolDMFK₂CO₃1101672Analogous reaction
Reactions with S-Nucleophiles (Thiols)

Thiol nucleophiles readily displace the 4-chloro substituent to form 4-(arylthio)quinoline derivatives. These sulfur-containing heterocycles are valuable scaffolds in drug discovery.

General Protocol 5: Synthesis of Ethyl 4-(arylthio)-6-methoxyquinoline-3-carboxylates

Materials:

  • This compound

  • Thiophenol derivative

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., NaH, K₂CO₃, Et₃N)

Procedure:

  • To a solution of the thiophenol derivative (1.1 eq) in a suitable solvent, add a base to generate the thiolate anion.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Table 3: Reaction of this compound with S-Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
ThiophenolEthanolNaH25488Analogous reaction[4]
4-MethylthiophenolDMFK₂CO₃50392Analogous reaction[4]
4-ChlorothiophenolEthanolEt₃N40685Analogous reaction[4]
Reactions with C-Nucleophiles (Active Methylene Compounds)

Carbon nucleophiles, such as enolates derived from active methylene compounds like diethyl malonate, can also displace the 4-chloro group, leading to the formation of a new carbon-carbon bond.

General Protocol 6: Synthesis of Ethyl 4-(dialkoxycarbonylmethyl)-6-methoxyquinoline-3-carboxylates

Materials:

  • This compound

  • Diethyl malonate

  • Solvent (e.g., DMF, THF)

  • Strong base (e.g., NaH)

Procedure:

  • To a solution of diethyl malonate (1.5-2.0 eq) in a dry solvent like DMF or THF, add sodium hydride (1.5-2.0 eq) portion-wise at 0 °C to generate the carbanion.

  • After the evolution of hydrogen gas ceases, add a solution of this compound (1.0 eq) in the same solvent.

  • Allow the reaction to stir at room temperature or with gentle heating (50-70 °C) for 6-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Table 4: Reaction of this compound with C-Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Diethyl malonateDMFNaH601265Analogous reaction[4]
Ethyl cyanoacetateTHFNaH50870Analogous reaction[4]
MalononitrileDMFK₂CO₃701075[4]

Reaction Workflow and Signaling Pathways

The general workflow for the nucleophilic substitution on this compound is depicted below. The process begins with the selection of the appropriate nucleophile, followed by the reaction under optimized conditions, and concludes with work-up and purification of the 4-substituted quinoline product.

G Start Start: Select this compound and Nucleophile (N, O, S, C) Preparation Prepare Reactants, Solvent, and Base/Catalyst Start->Preparation Reaction_Setup Reaction Setup: - Conventional Heating or - Microwave Irradiation Preparation->Reaction_Setup SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) Reaction Reaction_Setup->SNAr_Reaction Workup Reaction Quenching, Extraction, and Washing SNAr_Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification End End: Characterized 4-Substituted 6-methoxyquinoline-3-carboxylate Purification->End

Many of the synthesized 4-substituted quinoline derivatives are investigated as inhibitors of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[2]

G cluster_inhibition Inhibition by 4-Substituted Quinolines Quinoline 4-Substituted Quinoline Derivatives PI3K PI3K Quinoline->PI3K inhibit mTOR mTOR Quinoline->mTOR inhibit

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide range of 4-substituted quinoline derivatives. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold for applications in drug discovery and materials science. The straightforward nature of the nucleophilic aromatic substitution at the C4 position allows for the generation of diverse compound libraries with potential biological activities.

References

Purification of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis, using recrystallization. The protocol is designed to enhance the purity of the compound, ensuring its suitability for subsequent synthetic steps and for maintaining the integrity of active pharmaceutical ingredients (APIs).

Introduction

This compound is a crucial building block in the development of various therapeutic agents. The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields of the final API, and the formation of potentially harmful byproducts. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent system is critical to achieving high purity and recovery. This application note details a reliable protocol for the recrystallization of this compound, primarily based on a mixed solvent system of ethanol and ethyl acetate, which has been shown to be effective for structurally similar quinoline derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and for the successful execution of the purification protocol.

PropertyValue
Molecular Formula C₁₃H₁₂ClNO₃
Molecular Weight 265.7 g/mol
Appearance Off-white to pale yellow solid
Melting Point Approximately 104-108 °C (This can vary based on purity)
Purity (Typical Crude) 90-98%
Purity (After Recrystallization) >99%

Solvent Selection and Solubility

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a mixed solvent system of ethanol and ethyl acetate is recommended. The ethyl group in the ester and the quinoline ring structure suggest solubility in moderately polar organic solvents.

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Boiling Point
Water HighInsolubleInsoluble
Ethanol HighSparingly SolubleSoluble
Methanol HighSparingly SolubleSoluble
Ethyl Acetate MediumSparingly SolubleSoluble
Acetone MediumSolubleVery Soluble
Dichloromethane MediumSolubleVery Soluble
Toluene LowSparingly SolubleSoluble
Hexane LowInsolubleSparingly Soluble

Note: This table provides estimated solubilities. It is crucial to experimentally verify the solubility of a small amount of the compound in various solvents before proceeding with the bulk recrystallization.

Experimental Protocol: Recrystallization using Ethanol/Ethyl Acetate

This protocol details the step-by-step procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate with Stirring Capability

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper

  • Ice Bath

  • Spatula

  • Drying Oven or Vacuum Desiccator

Procedure:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of ethanol and ethyl acetate. For every 1 gram of crude product, prepare approximately 15-25 mL of the solvent mixture. The optimal volume should be determined empirically.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a small portion of the ethanol/ethyl acetate solvent mixture to the flask.

    • Gently heat the mixture to its boiling point while stirring.

    • Continue adding the solvent mixture portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent required to achieve complete dissolution to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. This should be done quickly to prevent premature crystallization of the product.

    • Preheat a separate Erlenmeyer flask and a stemless funnel on a hot plate.

    • Place a fluted filter paper in the preheated funnel.

    • Pour the hot solution through the fluted filter paper into the clean, preheated receiving flask.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat source and cover it.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Avoid disturbing the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Ensure a good seal between the funnel and the flask to allow for efficient filtration.

  • Washing: Wash the collected crystals with a small amount of the cold ethanol/ethyl acetate solvent mixture to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Expected Yield and Purity

The yield and purity of the recrystallized product are dependent on the initial purity of the crude material and the careful execution of the protocol.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Purity 90-98%>99%
Yield -70-85%
Appearance Off-white to pale yellow powderWhite to off-white crystalline solid

Note: The yield is based on reports for structurally similar compounds and may vary.

Workflow and Diagrams

The following diagram illustrates the key stages of the recrystallization process.

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Purification cluster_3 Isolation & Drying A Weigh Crude Compound B Prepare Solvent (Ethanol:Ethyl Acetate 1:1) C Add Crude to Flask B->C D Add Minimum Hot Solvent C->D E Stir and Heat to Dissolve D->E F Hot Filtration (Optional) E->F G Slow Cooling to RT F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: Experimental workflow for the recrystallization of this compound.

The logical relationship for selecting an appropriate recrystallization solvent is outlined in the diagram below.

G Start Select Potential Solvents SolubilityTest Test Solubility of Crude in Small Volume of Solvent Start->SolubilityTest IsSolubleCold Soluble at Room Temp? SolubilityTest->IsSolubleCold IsSolubleHot Soluble when Heated? IsSolubleCold->IsSolubleHot No BadSolvent Unsuitable Solvent IsSolubleCold->BadSolvent Yes CrystalsOnCooling Crystals Form on Cooling? IsSolubleHot->CrystalsOnCooling Yes IsSolubleHot->BadSolvent No GoodSolvent Suitable Solvent CrystalsOnCooling->GoodSolvent Yes CrystalsOnCooling->BadSolvent No

Caption: Decision-making process for selecting a suitable recrystallization solvent.

Application Note: NMR Spectroscopic Characterization of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) characterization of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The provided methodologies and data serve as a comprehensive reference for the structural elucidation and purity assessment of this compound.

Introduction

This compound is a quinoline derivative with significant applications in medicinal chemistry and drug discovery. Accurate structural confirmation and purity determination are critical for its use in further synthetic steps and for ensuring the quality of final active pharmaceutical ingredients. High-resolution NMR spectroscopy is the primary analytical technique for the unambiguous structural characterization of such small molecules in solution. This application note outlines the standard operating procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Chemical Structure

Compound Name: this compound Molecular Formula: C₁₃H₁₂ClNO₃[1][2][3][4] Molecular Weight: 265.69 g/mol [1][4] Structure: Chemical structure of this compound

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small molecule organic compound for NMR analysis is as follows:

  • Material Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar organic molecules.[5][7]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[7][8]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[5] Alternatively, the residual solvent peak can be used for calibration.[5]

  • Transfer to NMR Tube: After complete dissolution, transfer the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette.[5][9] To remove any particulate matter, the solution can be filtered through a small cotton plug placed in the pipette.[8][9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[8]

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[9]

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A sweep width of -2 to 12 ppm is generally adequate.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A sweep width of 0 to 200 ppm is standard.

Data Processing
  • Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into the frequency domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Calibration: Reference the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous quinoline derivatives.[11][12][13] Actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90s1HH-2
~8.10d1HH-5
~7.50dd1HH-7
~7.30d1HH-8
~4.45q2H-OCH₂CH₃
~3.95s3H-OCH₃
~1.45t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~167.0C=O
~159.0C-6
~150.0C-2
~148.0C-4
~145.0C-8a
~132.0C-5
~128.0C-4a
~125.0C-7
~122.0C-3
~105.0C-8
~62.0-OCH₂CH₃
~56.0-OCH₃
~14.0-OCH₂CH₃

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H Acquire ¹H NMR Spectrum transfer->acquire_H acquire_C Acquire ¹³C NMR Spectrum transfer->acquire_C process Fourier Transform, Phase & Baseline Correction acquire_H->process acquire_C->process calibrate Calibrate Spectrum (TMS or Solvent Peak) process->calibrate assign_H Assign ¹H Signals calibrate->assign_H assign_C Assign ¹³C Signals calibrate->assign_C structure Confirm Structure assign_H->structure assign_C->structure

References

Application Note: Mass Spectrometry Analysis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate using mass spectrometry. The methods outlined herein are designed for researchers, scientists, and drug development professionals engaged in the characterization and quantification of quinoline-based compounds. This document includes procedures for sample preparation, mass spectrometry parameters, and a discussion of the expected fragmentation patterns based on electrospray ionization (ESI).

Introduction

This compound is a quinoline derivative of interest in pharmaceutical and chemical research.[1] Accurate and reliable analytical methods are essential for its identification, characterization, and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of such small molecules.[2][3] This note describes a comprehensive approach to the mass spectrometric analysis of this compound, providing a foundation for method development and routine analysis.

Chemical Properties

  • Compound Name: this compound[4][5]

  • Molecular Formula: C₁₃H₁₂ClNO₃[4]

  • Molecular Weight: 265.69 g/mol [4][6]

  • Chemical Structure: Chemical structure of this compound

Experimental Protocols

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data by enhancing sensitivity and reducing background noise.[3]

  • Stock Solution Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve the compound in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof, to create a stock solution of 1 mg/mL.[7]

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration suitable for MS analysis (typically in the range of 1-10 µg/mL).[7]

  • Matrix Samples (e.g., Plasma, Tissue Homogenate):

    • For complex matrices, a sample clean-up step is necessary.[2]

    • Protein Precipitation: To 100 µL of the matrix sample, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.[8]

    • Solid-Phase Extraction (SPE): Alternatively, use a suitable SPE cartridge to remove interfering matrix components and concentrate the analyte.[2][9]

For the separation and analysis of this compound, a reverse-phase LC method coupled with an electrospray ionization mass spectrometer is recommended.

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure adequate separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended for quinoline compounds.[10][11]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Mode: Full scan MS and product ion scan (MS/MS) for fragmentation analysis. For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) would be employed.[8]

Data Presentation: Predicted Mass Spectra Data

The following table summarizes the predicted m/z values for the parent ion and major fragment ions of this compound in positive ion ESI-MS.

m/z (Predicted) Assignment Description
266.0581[M+H]⁺Protonated molecular ion
238.0632[M+H - C₂H₄]⁺Loss of ethylene from the ethyl ester
220.0526[M+H - C₂H₅OH]⁺Loss of ethanol from the ethyl ester
192.0577[M+H - C₂H₅OH - CO]⁺Subsequent loss of carbon monoxide
177.0343[M+H - C₂H₅OH - CO - CH₃]⁺Loss of a methyl radical from the methoxy group
149.0394[M+H - C₂H₅OH - 2CO]⁺Further loss of carbon monoxide

Visualization of Experimental Workflow and Fragmentation

The overall workflow from sample preparation to data analysis is depicted below.

G Figure 1: General workflow for LC-MS/MS analysis. cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., pure compound, plasma) Stock Prepare Stock Solution (1 mg/mL) Sample->Stock Cleanup Sample Cleanup (if necessary) (e.g., Protein Precipitation, SPE) Sample->Cleanup Working Prepare Working Solution (1-10 µg/mL) Stock->Working LC Liquid Chromatography (C18 column) Working->LC Inject Cleanup->Working MS Mass Spectrometry (ESI Positive Mode) LC->MS Acquisition Data Acquisition (Full Scan, MS/MS) MS->Acquisition Processing Data Processing and Interpretation Acquisition->Processing

Caption: General workflow for LC-MS/MS analysis.

The fragmentation of protonated this compound is expected to proceed through characteristic losses of the ethyl ester group and subsequent cleavages of the quinoline ring structure. The fragmentation of quinoline derivatives often involves the loss of substituents and cleavage of the heterocyclic ring.[12][13][14]

G Figure 2: Proposed ESI-MS/MS fragmentation of this compound. M [M+H]⁺ m/z = 266.0581 F1 [M+H - C₂H₄]⁺ m/z = 238.0632 M->F1 - C₂H₄ F2 [M+H - C₂H₅OH]⁺ m/z = 220.0526 M->F2 - C₂H₅OH F3 [M+H - C₂H₅OH - CO]⁺ m/z = 192.0577 F2->F3 - CO F4 [M+H - C₂H₅OH - CO - CH₃]⁺ m/z = 177.0343 F3->F4 - CH₃

Caption: Proposed fragmentation pathway.

Conclusion

This application note provides a foundational method for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS parameters, along with the predicted fragmentation data, will aid researchers in the identification and characterization of this and similar quinoline derivatives. The presented workflow and fragmentation pathway serve as a valuable starting point for method development and further structural elucidation studies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is critical as it can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] High-Performance Liquid Chromatography (HPLC) is a precise and versatile analytical technique widely used for the purity determination and impurity profiling of pharmaceutical compounds and intermediates.[3][4] This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.[5] The method is designed to be a starting point and can be adapted and optimized for specific requirements.

Materials and Methods

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[5]

  • Column: A reversed-phase C18 column is recommended as a starting point for the separation of quinoline derivatives.[5][6]

  • Solvents: HPLC-grade acetonitrile (ACN) and high-purity water (e.g., Milli-Q) are required.[5]

  • Reagents: HPLC-grade formic acid or acetic acid may be used as a mobile phase modifier.

  • Sample: this compound reference standard and sample for analysis.

  • Glassware: Volumetric flasks, vials, and other standard laboratory glassware.

Experimental Protocol

A detailed, step-by-step protocol for the HPLC analysis is provided below.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter before use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the this compound sample and prepare a solution in the same manner as the standard solution to achieve a final concentration of approximately 100 µg/mL.[7]

  • Chromatographic Conditions:

    • The following chromatographic conditions are recommended as a starting point. Method optimization may be required.

    ParameterRecommended Value
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
    Gradient Program Time (min)
    0
    15
    20
    22
    25
    Flow Rate 1.0 mL/min[7]
    Injection Volume 10 µL[7]
    Column Temperature 30 °C
    Detection Wavelength Determined by the UV spectrum of the analyte (e.g., 254 nm or 340 nm)[5]
    Run Time 25 minutes
  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the standard solution.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

  • Analysis and Calculation:

    • Inject the standard solution and the sample solution into the chromatograph.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity of the sample using the following formula:

      Purity (%) = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x 100

Data Presentation

The quantitative performance of the HPLC method should be validated according to ICH guidelines.[5] The following table summarizes the typical performance characteristics expected for a validated HPLC method for the analysis of quinoline derivatives.

ParameterTypical Acceptance CriteriaDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[5]
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.[5]
Precision (% RSD) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[5]
Limit of Detection (LOD) 0.05 - 0.5 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[5]
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.[5]
Specificity Baseline resolution of at least 2.0 from all other componentsThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8]

Visualization

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution Preparation F Sample Injection & Data Acquisition C->F D->E E->F G Peak Integration & Identification F->G H Purity Calculation G->H I Report Generation H->I

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for determining the purity of this compound. The method is specific, accurate, and precise, making it suitable for quality control in research and drug development settings. Method validation should be performed to ensure its suitability for its intended purpose.

References

Application Notes and Protocols: Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry and has demonstrated a broad range of biological activities, including fungicidal, herbicidal, and insecticidal properties. The presence of a reactive chlorine atom at the 4-position of the quinoline ring makes this compound an ideal precursor for the synthesis of diverse libraries of substituted quinoline derivatives through nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups to modulate the biological activity and physicochemical properties of the resulting compounds.

The 6-methoxy and 3-ethoxycarbonyl substituents also play a crucial role in influencing the molecule's properties. The methoxy group can affect metabolic stability and target binding, while the ester group provides a handle for further chemical modifications, such as amide bond formation. This application note will focus on the use of this compound in the synthesis of 4-aminoquinoline derivatives, a class of compounds with known agrochemical potential.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a key intermediate for the preparation of 4-substituted quinoline derivatives. The most common and well-documented reaction is the nucleophilic aromatic substitution of the 4-chloro group with a variety of nucleophiles, particularly primary and secondary amines. This reaction is a robust and efficient method for generating a library of compounds for biological screening.

Synthesis of 4-Aminoquinoline Derivatives:

The reaction of this compound with various amines (aliphatic, aromatic, or heterocyclic) yields the corresponding ethyl 4-amino-6-methoxyquinoline-3-carboxylates. These derivatives are of significant interest as potential fungicides, herbicides, and insecticides. The nature of the substituent introduced at the 4-position can have a profound impact on the biological activity of the molecule.

Quantitative Data Summary

While specific quantitative data for agrochemical activity of derivatives from this compound is not extensively published in the public domain, the following table summarizes the reported fungicidal activity of analogous quinoline derivatives to provide a reference for expected potency.

Compound ClassTarget PathogenEC50 (µg/mL)Reference
3-(Iso)quinolinyl-4-chromenonesSclerotinia sclerotiorum1.94[1]
3-(Iso)quinolinyl-4-chromenonesValsa mali1.56[1]
3-(Iso)quinolinyl-4-chromenonesBotrytis cinerea1.54[1]
Quinolin-6-yloxyacetamidesPhytophthora infestansHighly Active[2]
Quinolin-6-yloxyacetamidesMycosphaerella graminicolaHighly Active[2]
Quinolin-6-yloxyacetamidesUncinula necatorHighly Active[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 4-(substituted-amino)-6-methoxyquinoline-3-carboxylates

This protocol is adapted from established procedures for the synthesis of 4-aminoquinolines from 4-chloroquinoline precursors.[3]

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine, morpholine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or neat)

  • Base (optional, e.g., K2CO3, Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF, 5-10 mL per mmol of starting material).

  • Add the desired substituted amine (1.2-2.0 eq). If the amine is a salt, add a non-nucleophilic base like K2CO3 or Et3N (1.5-2.5 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by water and then brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to afford the desired Ethyl 4-(substituted-amino)-6-methoxyquinoline-3-carboxylate.

Example Synthesis: Ethyl 4-(3-chloro-2-methylanilino)-6-methoxyquinoline-3-carboxylate

This is a specific example of a compound that can be synthesized using the general protocol.[4]

Materials:

  • This compound (2.66 g, 10 mmol)

  • 3-chloro-2-methylaniline (1.70 g, 12 mmol)

  • N,N-Dimethylformamide (DMF) (50 mL)

Procedure:

  • Combine this compound and 3-chloro-2-methylaniline in DMF.

  • Heat the mixture at 100 °C for 12 hours.

  • Follow the workup and purification steps as described in the general protocol.

Visualizations

Agrochemical_Synthesis_Pathway cluster_reaction Nucleophilic Aromatic Substitution (SNAr) A This compound C Ethyl 4-(R-amino)-6-methoxyquinoline-3-carboxylate A->C Heat, Solvent B R-NH2 (Amine) B->C D Biological Screening C->D Fungicidal, Herbicidal, Insecticidal Activity

Caption: Synthetic pathway for agrochemical candidates.

Experimental_Workflow start Start step1 Combine Reactants: This compound + Amine in Solvent start->step1 step2 Heat Reaction Mixture (80-120 °C, 4-24h) step1->step2 step3 Monitor Reaction Progress (TLC/LC-MS) step2->step3 step4 Work-up: Aqueous Extraction step3->step4 Reaction Complete step5 Purification: Column Chromatography or Recrystallization step4->step5 end Pure Product step5->end

Caption: General experimental workflow for synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, which typically proceeds via a Gould-Jacobs reaction to form the quinoline core followed by a chlorination step.

Problem 1: Low Yield in Gould-Jacobs Cyclization Step

The thermal cyclization of the anilidomethylenemalonate intermediate is a critical, high-temperature step. Low yields are a common challenge.

Possible Causes and Solutions:

  • Incomplete Cyclization: This is a frequent issue.[1]

    • Increase Temperature: The cyclization is a high-temperature process, often requiring 250-300°C. Gradually increasing the reaction temperature may drive the reaction to completion.[1]

    • Increase Reaction Time: If higher temperatures lead to decomposition, extending the reaction time at the current temperature might improve the yield. However, be mindful of potential product degradation with prolonged heating.[1]

    • Microwave Heating: Microwave irradiation can offer rapid and efficient heating, often resulting in higher yields and shorter reaction times compared to conventional methods.[1][2]

    • Ensure Anhydrous Conditions: While not always mandatory, ensuring reagents and solvents are dry can sometimes improve the outcome.[1]

  • Decomposition/Formation of Tarry Materials: High temperatures can lead to the formation of dark, tarry substances.

    • Optimize Temperature and Time: Finding a balance between the rate of cyclization and degradation is crucial. A thorough time-temperature study is recommended to optimize the yield.[1][2]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[1]

    • High-Boiling Inert Solvent: Using a high-boiling solvent like Dowtherm A or diphenyl ether ensures even heating and can improve yields to as high as 95% in some cases.[1][3]

  • Formation of Decarboxylated Byproduct: High temperatures and/or pressure can lead to the loss of the carboxylate group.

    • Careful Temperature Control: Precisely control the reaction temperature and time to minimize this side reaction.[1]

    • Monitor Pressure in Microwave Synthesis: If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature if it becomes too high.[1]

Problem 2: Difficulties in Chlorination of the 4-hydroxyquinoline Intermediate

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Excess POCl₃: The reaction is often carried out in an excess of POCl₃, which can also act as the solvent.[4]

    • Reaction Temperature: Heating the reaction mixture, often to reflux, is necessary to ensure complete conversion.[4]

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Work-up and Purification Issues:

    • Hydrolysis of Excess POCl₃: The reaction mixture is typically poured onto crushed ice to hydrolyze the excess POCl₃ and the reaction intermediate. This should be done carefully and with vigorous stirring.[5]

    • Basification is Crucial: The reaction generates acidic byproducts (HCl), which can protonate the quinoline product, forming a salt. Basification with a suitable base (e.g., sodium bicarbonate, sodium hydroxide, or potassium carbonate) is necessary to isolate the free base product.[5][6]

    • Product Precipitation: The product may precipitate upon pouring the reaction mixture onto ice, especially after basification. If no precipitate forms immediately, it may be due to the product remaining as a salt; ensure proper basification.[5]

    • Purification: If the product is not pure after precipitation, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography can be employed for purification.[1][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the typical two main steps for the synthesis of this compound?

A1: The synthesis generally involves two key steps:

  • Gould-Jacobs Reaction: Condensation of p-anisidine (4-methoxyaniline) with diethyl ethoxymethylenemalonate followed by a high-temperature thermal cyclization to form Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.[1][3]

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][6]

Q2: My Gould-Jacobs cyclization is not working well. What are the key parameters to optimize?

A2: The critical parameters for the cyclization step are temperature and reaction time. This step requires high temperatures, typically around 250°C.[1][3] It is advisable to perform small-scale experiments to find the optimal balance between a high conversion rate and minimal product degradation. Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether is often beneficial.[1][3]

Q3: During the chlorination work-up, I pour the reaction mixture onto ice, but no precipitate forms. What should I do?

A3: The absence of a precipitate often indicates that your product is protonated and soluble in the acidic aqueous solution. You need to neutralize the acidic mixture by carefully adding a base (e.g., sodium carbonate solution, sodium hydroxide) until the solution is basic.[5][6] The product should then precipitate out.

Q4: I am observing the formation of a dark, tarry substance in my Gould-Jacobs reaction. How can I avoid this?

A4: Tarry materials are usually a result of decomposition at high temperatures.[1] To mitigate this, you can try to lower the reaction temperature and extend the reaction time.[1] Running the reaction under an inert atmosphere (nitrogen or argon) can also help prevent oxidative decomposition.[1]

Q5: What is a suitable method for purifying the final product, this compound?

A5: After the work-up of the chlorination step, the crude product can often be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and ethanol.[1][6] If recrystallization does not yield a product of sufficient purity, column chromatography is a viable alternative.[1][5]

Data Presentation

Table 1: Gould-Jacobs Reaction Conditions and Reported Yields

Aniline DerivativeCyclization ConditionsSolventYield (%)Reference
Aniline250°C, 30-60 minDowtherm AGood[1]
Aniline300°C, 5 min (Microwave)None47%[2]
Aniline300°C, 10 min (Microwave)None37%[2]
Aniline250°C, 10 min (Microwave)None1%[2]
Asymmetrically Substituted Anilines>250°CHigh-boiling inert solventOften low due to regioselectivity issues[3]

Table 2: Chlorination Reaction Parameters

Starting MaterialChlorinating AgentSolventTemperatureYield (%)Reference
4-Hydroxy-6,7-dimethoxyquinolinePOCl₃Diethylene glycol dimethyl ether100°C79.2%[6]
4-Hydroxy-6,7-dimethoxyquinolinePOCl₃N/A (excess reagent)Reflux75%[6]
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylatePOCl₃N/A (excess reagent)RefluxHigh[4]
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylateOxalyl chlorideDichloromethaneN/A90%[4]

Experimental Protocols

Key Experiment 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
  • Condensation: In a round-bottom flask, combine 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[1][3]

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. Dilute the mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product and dissolve the reaction solvent.[1][7] Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[1]

Key Experiment 2: Chlorination to this compound
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1.0 eq) and an excess of phosphorus oxychloride (POCl₃, e.g., 3-4 equivalents or more, can be used as solvent).[4][5]

  • Reaction: Heat the mixture to reflux (around 100-110°C) and maintain for several hours (e.g., 2-6 hours). Monitor the reaction progress by TLC until the starting material is consumed.[4][6]

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring.[5]

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of an aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic. A precipitate should form.[5][6]

  • Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.[8] The crude product can be further purified by recrystallization from ethanol or ethyl acetate.[6]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials 4-Methoxyaniline 4-Methoxyaniline DEEM Diethyl Ethoxymethylenemalonate Intermediate_1 Intermediate_1 DEEM->Intermediate_1 Intermediate_2 Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate Final_Product Ethyl 4-chloro-6-methoxy- quinoline-3-carboxylate Intermediate_2->Final_Product Chlorination (e.g., POCl₃) Intermediate_1->Intermediate_2 Gould-Jacobs Cyclization (~250°C)

Caption: Synthetic workflow for this compound.

Troubleshooting_Gould_Jacobs Incomplete_Cyclization Incomplete Cyclization Sol_Microwave Use Microwave Heating Incomplete_Cyclization->Sol_Microwave solved by Sol_Temp Sol_Temp Incomplete_Cyclization->Sol_Temp solved by Decomposition Decomposition/ Tarry Material Sol_Optimize Optimize Temp/Time Balance Decomposition->Sol_Optimize solved by Sol_Inert Use Inert Atmosphere Decomposition->Sol_Inert solved by Decarboxylation Decarboxylation Sol_Control_Temp Careful Temp Control Decarboxylation->Sol_Control_Temp solved by Low_Yield Low_Yield Low_Yield->Decomposition is caused by Low_Yield->Decarboxylation is caused by

Caption: Troubleshooting logic for low yield in the Gould-Jacobs reaction.

References

common side products in the synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Gould-Jacobs Reaction for Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Problem: Low yield of the cyclized product

Potential CauseProposed Solution
Incomplete reaction: The thermal cyclization requires high temperatures (typically around 250 °C) to proceed efficiently. Insufficient temperature or reaction time will lead to a low conversion of the intermediate, Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate.- Ensure the reaction temperature reaches and is maintained at ~250 °C. - Use a high-boiling point solvent such as Dowtherm A or diphenyl ether to achieve the required temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Side reactions: Prolonged exposure to high temperatures can lead to decomposition and the formation of tar-like substances.[1]- Avoid excessively long reaction times. Once TLC indicates the consumption of the starting material, proceed with the work-up. - Consider using microwave-assisted synthesis, which can often reduce reaction times and improve yields.
Formation of isomeric byproduct: Cyclization of 4-methoxyaniline can also occur at the ortho-position to the amino group, leading to the formation of the undesired ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate isomer.- While complete suppression of the minor isomer is difficult, purification by recrystallization or column chromatography is usually effective in isolating the desired 6-methoxy isomer.

Problem: Presence of significant amounts of starting materials in the product

Potential CauseProposed Solution
Sub-optimal reaction conditions: The initial condensation of 4-methoxyaniline and diethyl ethoxymethylenemalonate may be incomplete.- Ensure equimolar amounts of the reactants are used. - The initial condensation can be carried out at a lower temperature before proceeding to the high-temperature cyclization.
Stage 2: Chlorination of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Problem: Incomplete chlorination

Potential CauseProposed Solution
Inactive chlorinating agent: Phosphorus oxychloride (POCl₃) is sensitive to moisture and can decompose over time.- Use freshly distilled or a new bottle of POCl₃ for the reaction. - Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
Insufficient amount of chlorinating agent or reaction time: - Use a sufficient excess of POCl₃. - Monitor the reaction by TLC until the starting material is fully consumed. Typical reaction times are in the range of 2-4 hours at reflux.

Problem: Formation of colored impurities

Potential CauseProposed Solution
Decomposition: The electron-rich 6-methoxyquinoline ring system can be sensitive to the harsh conditions of chlorination, leading to the formation of colored byproducts.- Maintain careful temperature control and avoid excessive heating. - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to remove colored impurities.

Problem: Product hydrolysis during work-up

Potential CauseProposed Solution
Presence of water: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group in the presence of water, especially at non-neutral pH.- Perform the work-up in a timely manner and avoid prolonged contact with aqueous solutions. - Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) while keeping the temperature low. - Extract the product into an organic solvent promptly after neutralization.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Gould-Jacobs reaction step?

A1: The most common side product is the uncyclized intermediate, Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate. This occurs when the reaction temperature or time is insufficient for complete cyclization.

Q2: Can other isomers be formed during the synthesis?

A2: Yes, the Gould-Jacobs reaction with 4-methoxyaniline can lead to the formation of a minor regioisomer, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. The cyclization occurs preferentially at the para position to the methoxy group, but some cyclization at the ortho position can occur.

Q3: My final product is a dark oil instead of a solid. What could be the reason?

A3: The formation of a dark oil suggests the presence of significant impurities. This could be due to decomposition during the high-temperature cyclization or chlorination steps. It is also possible that residual high-boiling solvent (e.g., Dowtherm A) is still present. Purification by column chromatography followed by recrystallization may be necessary.

Q4: What is the mechanism of the chlorination reaction with POCl₃?

A4: The chlorination of the 4-hydroxyquinoline intermediate with phosphorus oxychloride is believed to proceed via the formation of a phosphate ester intermediate. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃. Subsequently, a chloride ion attacks the C4 position, leading to the displacement of the phosphate group and the formation of the 4-chloroquinoline.

Q5: How can I avoid decarboxylation?

A5: Decarboxylation of the ethyl ester can occur at very high temperatures.[2] While the temperatures for the Gould-Jacobs reaction are high, significant decarboxylation is not typically a major issue. However, to minimize this possibility, it is important to control the reaction time and not exceed the recommended temperature.

Summary of Common Side Products

Side Product NameStructureFormation Pathway
Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonateIncomplete thermal cyclization during the Gould-Jacobs reaction.
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylateIncomplete chlorination of the hydroxyquinoline intermediate.
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylateRegioisomeric byproduct from the Gould-Jacobs reaction.
4-Chloro-6-methoxyquinoline-3-carboxylic acidHydrolysis of the ethyl ester group during work-up or storage.
4-Chloro-6-methoxyquinolineDecarboxylation of the carboxylic acid or ester at high temperatures.

Experimental Protocols

Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
  • A mixture of 4-methoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent) is heated at 100-120 °C for 1 hour.

  • The resulting intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to 250 °C for 2-3 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent and then dried under vacuum.

Synthesis of this compound
  • To a flask containing Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1 equivalent), add an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is cooled in an ice bath and carefully quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or ethyl acetate.

Visualizations

Synthesis_Side_Products Aniline 4-Methoxyaniline Intermediate Ethyl 4-hydroxy-6- methoxyquinoline-3-carboxylate Aniline->Intermediate Gould-Jacobs Reaction (High Temp) Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate FinalProduct Ethyl 4-chloro-6- methoxyquinoline-3-carboxylate Intermediate->FinalProduct Chlorination (POCl3) Uncyclized Uncyclized Intermediate Intermediate->Uncyclized Incomplete Cyclization Isomer 8-Methoxy Isomer Intermediate->Isomer Alternative Cyclization FinalProduct->Intermediate Incomplete Chlorination Hydrolyzed Hydrolyzed Acid FinalProduct->Hydrolyzed Hydrolysis Decarboxylated Decarboxylated Product Hydrolyzed->Decarboxylated Decarboxylation

Caption: Synthetic pathway and common side products.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield, Impurities) Start->Problem Cause_Temp Inadequate Temperature? Problem->Cause_Temp Cause_Time Incorrect Reaction Time? Problem->Cause_Time Cause_Reagent Reagent Quality Issue? Problem->Cause_Reagent Cause_Moisture Moisture Contamination? Problem->Cause_Moisture Sol_Temp Optimize Temperature Cause_Temp->Sol_Temp Sol_Time Adjust Reaction Time Cause_Time->Sol_Time Sol_Reagent Use Fresh Reagents Cause_Reagent->Sol_Reagent Sol_Moisture Ensure Anhydrous Conditions Cause_Moisture->Sol_Moisture Purification Purify Product (Recrystallization/Chromatography) Sol_Temp->Purification Sol_Time->Purification Sol_Reagent->Purification Sol_Moisture->Purification Analysis Analyze Purified Product (NMR, MS, HPLC) Purification->Analysis Success Successful Synthesis Analysis->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

troubleshooting low yield in Gould-Jacobs quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals experiencing low yields in the Gould-Jacobs synthesis of quinolines.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: The initial condensation between my aniline and diethyl ethoxymethylenemalonate (EMME) is incomplete or has a low yield. What are the potential causes?

Answer: An incomplete initial condensation is a common issue that can significantly impact the overall yield. Here are the primary factors to investigate:

  • Reagent Quality: Ensure that the aniline is free of impurities and that the EMME has not hydrolyzed. Using freshly distilled aniline and high-purity EMME is recommended.

  • Reaction Temperature: The condensation step typically requires heating to between 100-130°C.[1] Insufficient temperature can lead to a sluggish reaction, while excessive heat may cause decomposition.

  • Stoichiometry: A slight excess (1.0-1.2 equivalents) of the malonic ester derivative can help drive the reaction to completion.[1]

  • Ethanol Removal: The reaction produces ethanol as a byproduct.[2][3] Efficiently removing it, for instance, under reduced pressure, can shift the equilibrium toward the product.[1]

Question 2: My cyclization step is inefficient, resulting in a low yield of the 4-hydroxyquinoline product and significant tar formation. How can I optimize this?

Answer: The high-temperature cyclization is the most critical and often lowest-yielding step.[4] Success depends heavily on temperature control and the reaction medium.

  • Temperature Optimization: This step requires high temperatures, typically 250-300°C, to facilitate the 6-electron electrocyclization.[1][5] However, both the temperature and reaction time must be carefully optimized to balance cyclization with thermal degradation.[5][6] Prolonged heating or excessively high temperatures are common causes of tar formation.[5]

  • High-Boiling Solvents: Performing the cyclization in a high-boiling inert solvent like diphenyl ether or Dowtherm A is highly recommended.[4][5] This ensures uniform heating and can dramatically increase yields, in some cases up to 95%, compared to running the reaction neat.[4]

  • Microwave Irradiation: Modern microwave-assisted protocols can significantly improve yields and drastically reduce reaction times from hours to minutes by providing rapid and efficient heating.[1][6]

  • Inert Atmosphere: Running the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to low yields and tarring.[5]

Question 3: I am observing a mixture of regioisomers when using a meta-substituted aniline. How can I improve the regioselectivity?

Answer: When using asymmetrically substituted anilines, cyclization can occur at either of the two ortho positions, leading to a mixture of products.[4][7] This regioselectivity is governed by both steric and electronic factors.[4] While the Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position, controlling the outcome can be challenging.[1][2] Unfortunately, there is no universal solution, and optimization may require screening different solvents or cyclization catalysts. In some cases, a different synthetic strategy might be necessary if a single isomer is required.

Question 4: My product is difficult to purify from the high-boiling solvent or tarry byproducts, leading to significant yield loss during workup. What are the best practices for isolation?

Answer: Effective purification is crucial for obtaining a good final yield.

  • Precipitation: Upon cooling the reaction mixture after cyclization, the desired 4-hydroxy-3-carboethoxyquinoline product often precipitates.[1] Adding a non-polar solvent like hexane, cyclohexane, or petroleum ether can enhance precipitation and help separate the product from the high-boiling reaction solvent.[5][8]

  • Filtration and Washing: Collect the precipitated solid by filtration and wash it thoroughly with a cold non-polar solvent to remove residual high-boiling solvent (e.g., diphenyl ether).[5][8]

  • Column Chromatography: If the product is an oil or fails to crystallize due to impurities, purification by column chromatography is a viable option.[5]

  • Trituration: Attempting to triturate a crude oily product with a non-polar solvent can sometimes induce crystallization.[5]

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Gould-Jacobs cyclization is highly dependent on temperature and reaction time. The following table summarizes data from a microwave-assisted synthesis study, illustrating the trade-off between these parameters.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
1250121
230011037
32501067
4300102428
530052047

Data adapted from a study on the microwave synthesis of a quinoline derivative. The study noted that at 300°C and 10 minutes, decarboxylation likely occurred due to the high pressure, reducing the isolated yield.[6]

Experimental Protocols

Two primary methodologies are presented: a classical thermal protocol and a modern microwave-assisted protocol.

Protocol 1: Conventional High-Temperature Synthesis

This method utilizes a high-boiling inert solvent to achieve the necessary cyclization temperature.[1][8]

  • Step 1: Condensation:

    • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[1]

    • Heat the mixture at 100-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.[1]

    • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.[1]

  • Step 2: Thermal Cyclization:

    • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).[1]

    • In a flask equipped with a reflux condenser, heat the solution to a vigorous reflux (typically ~250°C) for 30-60 minutes under an inert atmosphere.[1]

  • Step 3: Work-up and Purification:

    • Cool the reaction mixture to room temperature to allow the product to precipitate.[1]

    • Add a non-polar solvent like cyclohexane or hexane to aid precipitation.[1]

    • Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.[8]

  • Step 4 (Optional): Saponification and Decarboxylation:

    • Saponification: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide and reflux for 1-2 hours.[1] Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.[1]

    • Decarboxylation: Heat the dried quinoline-3-carboxylic acid above its melting point (typically 200-250°C) until CO2 evolution ceases to yield the final 4-hydroxyquinoline.[1]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant improvement in reaction time and often in yield.[1][6]

  • Step 1: Reaction Setup:

    • Add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol) to a microwave vial equipped with a magnetic stir bar.[6]

  • Step 2: Microwave Irradiation:

    • Heat the mixture in a microwave synthesis system to the optimized temperature (e.g., 300°C) for the optimized time (e.g., 5 minutes).[6]

  • Step 3: Work-up and Purification:

    • Cool the reaction vial to room temperature, allowing the product to precipitate.[6]

    • Filter the solid product and wash with a small volume of ice-cold solvent (e.g., acetonitrile).[6]

    • Dry the resulting solid under vacuum.[6]

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process for the Gould-Jacobs synthesis.

G cluster_workflow Experimental Workflow Reactants Aniline + EMME Condensation Condensation (100-130°C) Reactants->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (~250°C in Diphenyl Ether) Intermediate->Cyclization Crude_Product Crude Product in High-Boiling Solvent Cyclization->Crude_Product Workup Workup (Cool, Precipitate, Filter) Crude_Product->Workup Final_Product Purified 4-Hydroxy- 3-carboethoxyquinoline Workup->Final_Product

Caption: Generalized workflow for the Gould-Jacobs synthesis.

G Start Low Overall Yield Check_Condensation Check Condensation Step: Is Intermediate Formed? Start->Check_Condensation Optimize_Condensation Troubleshoot Condensation: - Check Reagent Purity - Increase Temp to 100-130°C - Remove EtOH Byproduct Check_Condensation->Optimize_Condensation No / Low Yield Check_Cyclization Check Cyclization Step: Is Product Formed? Significant Tar? Check_Condensation->Check_Cyclization Yes Optimize_Condensation->Check_Cyclization Optimize_Cyclization Troubleshoot Cyclization: - Use High-Boiling Solvent - Optimize Temp/Time (~250°C) - Use Inert Atmosphere - Consider Microwave Check_Cyclization->Optimize_Cyclization No / Low Yield / Heavy Tar Check_Workup Check Workup: Losing Product during Purification? Check_Cyclization->Check_Workup Yes Optimize_Cyclization->Check_Workup Optimize_Workup Troubleshoot Workup: - Use Non-Polar Solvent for Precipitation - Wash thoroughly to remove solvent - Consider Chromatography Check_Workup->Optimize_Workup Yes Success Improved Yield Check_Workup->Success No Optimize_Workup->Success

Caption: Troubleshooting decision tree for low yield issues.

References

optimizing temperature for the cyclization step in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing the cyclization step in various quinoline synthesis methodologies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to reaction temperature.

Troubleshooting Guide

This section addresses specific issues encountered during the cyclization step of common quinoline syntheses like the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.

Q: My reaction is producing very low yields or significant tar/polymer. How can I troubleshoot this?

A: Low yields and tar formation are common issues, often directly linked to suboptimal reaction temperatures.

Excessively high temperatures can cause decomposition of starting materials or products and promote polymerization, a frequent side reaction in acid-catalyzed syntheses like the Doebner-von Miller reaction.[1][2] Conversely, a temperature that is too low will lead to a slow or incomplete reaction.[1]

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your experimental setup provides accurate and stable temperature control. Use a calibrated thermometer and an appropriate heating bath (oil, sand) or heating mantle.

  • Lower the Temperature: If you observe significant charring, tar formation, or a dark, intractable reaction mixture, the temperature is likely too high.[2][3] Reduce the temperature in 10-20°C increments to find the lowest effective temperature that allows the reaction to proceed cleanly.[2]

  • Increase the Temperature: If the reaction is sluggish or fails to reach completion (as monitored by TLC or LC-MS), the activation energy for the cyclization is not being met. Gradually increase the temperature in 10°C increments.

  • Consider a Moderator (for Skraup Synthesis): The Skraup reaction is notoriously exothermic.[3][4] The use of a moderating agent like ferrous sulfate (FeSO₄) can help control the reaction rate and prevent overheating.[3][5]

  • Review Your Catalyst: The choice of acid or base catalyst is critical and can influence the required temperature.[1][6] In some cases, a milder catalyst may allow the reaction to proceed efficiently at a lower temperature, reducing side product formation.[2][6]

G start Start: Low Yield or Tar Formation check_temp Is the reaction mixture dark, tarry, or charring? start->check_temp check_complete Is the reaction incomplete or very slow by TLC/LC-MS? check_temp->check_complete No too_high Probable Cause: Temperature too high. check_temp->too_high Yes too_low Probable Cause: Temperature too low. check_complete->too_low Yes solution_high Action: 1. Reduce temperature by 10-20°C. 2. For Skraup, add a moderator (FeSO₄). 3. Consider a milder catalyst. too_high->solution_high solution_low Action: 1. Increase temperature by 10°C. 2. Confirm catalyst activity/loading. too_low->solution_low end Result: Improved Yield and Purity solution_high->end solution_low->end

A troubleshooting workflow for addressing low yields.
Q: My Conrad-Limpach cyclization is failing or giving a very low yield. What is the critical parameter?

A: The key to a successful Conrad-Limpach cyclization is achieving and maintaining the high temperature required for the electrocyclic ring-closing step, which is often around 250°C.[7] Failure to reach this temperature is a common cause of failure.

Solutions:

  • Use a High-Boiling Solvent: Performing the cyclization neat (without solvent) can lead to decomposition. Using an inert, high-boiling solvent like mineral oil or Dowtherm A is crucial for maintaining a stable, high temperature and can significantly improve yields.

  • Ensure Adequate Heating: Verify that your heating apparatus (e.g., a sand bath or high-temperature heating mantle) can safely and consistently reach and maintain the target temperature.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for the cyclization step in classical quinoline syntheses?

A: The temperature varies significantly depending on the specific named reaction and the substrates used.

  • Friedländer Synthesis: Can be performed under reflux conditions, typically between 80-120°C in solvents like ethanol.[8] However, some classical procedures involve heating a mixture of substrates without solvent at temperatures from 150 to 220°C.[9]

  • Skraup Synthesis: This reaction is highly exothermic but requires initial heating to start.[3] After initiation, the temperature is typically maintained at a reflux, often around 140-150°C for several hours.[4]

  • Combes Synthesis: The final cyclization step is driven by a strong acid catalyst (commonly concentrated H₂SO₄) and requires heat.[10]

  • Conrad-Limpach Synthesis: This reaction has a distinct high-temperature requirement for the cyclization step, often needing temperatures around 250°C to form the 4-quinolone product.[7]

Q2: How does microwave-assisted synthesis affect the optimal temperature and reaction time?

A: Microwave irradiation is a modern technique that can dramatically improve quinoline synthesis by allowing for rapid and efficient heating.[11][12] This often leads to significantly shorter reaction times (minutes instead of hours) and can result in higher yields and cleaner reactions compared to conventional heating.[3][11][12] While high temperatures can still be utilized (e.g., 100-150°C), the heating is much more controlled and uniform.[11][13]

ParameterConventional Heating (Skraup)Microwave-Assisted (Skraup)Conventional Heating (Friedländer)Microwave-Assisted (Friedländer)
Typical Temp. 140-150°C[4]~140°C[11]170°C[12]80-130°C[11]
Reaction Time 3-4 hours[4]30 minutes[11]4 hours - Overnight[11][12]3-30 minutes[11]
Reported Yield ModerateOften Improved[11]Moderate to GoodGood to Excellent[11][12]
Note: Data is illustrative and compiled from various sources. Actual results depend heavily on the specific substrates and conditions used.
Q3: How do I experimentally determine the optimal cyclization temperature for a new substrate?

A: The most straightforward method is a systematic temperature screening experiment using a one-factor-at-a-time (OFAT) approach.[14][15] This involves running a series of small-scale, parallel reactions where only the temperature is varied.

G cluster_setup Setup cluster_execution Execution cluster_analysis Analysis cluster_result Result A Prepare 5-7 identical small-scale reactions (e.g., 1 mmol scale) B Define a temperature range (e.g., 80°C, 100°C, 120°C, 140°C, 160°C) A->B C Run each reaction at its designated temperature for a fixed time (e.g., 2 hours) B->C D Quench all reactions simultaneously C->D E Analyze each reaction mixture by LC-MS or ¹H NMR with an internal standard D->E F Determine yield and purity profile for each temperature E->F G Identify optimal temperature that balances reaction rate, yield, and byproduct formation F->G

Workflow for experimental temperature optimization.

Experimental Protocols

Protocol: General Temperature Screening for Cyclization Optimization

This protocol describes a general method for determining the optimal temperature for a quinoline synthesis cyclization step.

1. Reaction Setup:

  • In a fume hood, prepare five identical reaction vials or small round-bottom flasks, each with a magnetic stir bar.

  • To each vessel, add the aniline derivative (1.0 mmol), the carbonyl compound (1.1 mmol), and the appropriate solvent.

  • If the reaction is acid-catalyzed, add the catalyst (e.g., p-TsOH, 10 mol%) to each vessel. Keep all concentrations and reagent amounts identical across all experiments.[14]

2. Execution:

  • Place each reaction vessel in a separate well of a parallel synthesis block or in individual heating baths set to different target temperatures (e.g., 80°C, 100°C, 120°C, 140°C, 160°C).

  • Ensure efficient stirring and begin heating. Start a timer once the reactions reach their target temperatures.

  • Allow the reactions to proceed for a fixed amount of time (e.g., 3 hours). It is critical that the reaction time is kept constant for all temperatures to allow for a direct comparison.[14]

3. Monitoring and Analysis:

  • (Optional) At set intervals (e.g., every 30 minutes), a small aliquot can be taken from each reaction, quenched, and spotted on a TLC plate to qualitatively assess reaction progress.

  • After the fixed reaction time has elapsed, quench all reactions by cooling them in an ice bath and adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate for acid-catalyzed reactions).

4. Work-up and Data Interpretation:

  • Perform an identical liquid-liquid extraction on each reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the crude product from each temperature point by a quantitative method such as ¹H NMR (using an internal standard) or LC-MS to determine the relative yield of the desired quinoline product and the formation of major impurities.

  • Plot the product yield versus temperature to identify the optimal condition that provides the best balance of reaction conversion and minimal side product formation.[14]

References

Technical Support Center: Chlorination of 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the chlorination of 4-hydroxyquinoline derivatives, with a focus on common challenges and alternative reagents.

Frequently Asked Questions (FAQs)

Category 1: Standard Chlorination Agents & Mechanisms

Q1: What is the most common and effective method for converting 4-hydroxyquinolines to 4-chloroquinolines?

The most widely used method is treatment with phosphorus oxychloride (POCl₃). This reagent is highly effective for substituting the hydroxyl group at the 4-position with a chlorine atom. The reaction is typically performed by heating the 4-hydroxyquinoline derivative in excess POCl₃, which often serves as both the reagent and the solvent.[1][2][3] This conversion is a crucial step in the synthesis of many pharmaceutical compounds, including antimalarials like chloroquine.[2]

Q2: What is the reaction mechanism for chlorination using phosphorus oxychloride (POCl₃)?

The chlorination of a 4-hydroxyquinoline with POCl₃ is believed to follow a mechanism analogous to a Vilsmeier-Haack reaction.[1][4] The process involves two main stages that can be separated by controlling the temperature.[5][6]

  • Phosphorylation: The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃. This initial step occurs readily at lower temperatures (below 25°C) under basic conditions, leading to the formation of various phosphorylated intermediates.[5][6]

  • Nucleophilic Substitution: A chloride ion (Cl⁻) then performs a nucleophilic attack, displacing the phosphate group to yield the final 4-chloroquinoline product. This stage requires heating, typically between 70-120°C, for the conversion to complete.[1][5][6]

POCl3_Mechanism cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Nucleophilic Substitution Start 4-Hydroxyquinoline + POCl3 Intermediate Phosphate Ester Intermediate Start->Intermediate Attack by -OH group Chloride Cl⁻ Intermediate->Chloride Nucleophilic Attack Product 4-Chloroquinoline Chloride->Product

Caption: Vilsmeier-Haack like mechanism for POCl₃ chlorination.

Category 2: Alternative Chlorinating Agents

Q3: Are there viable alternatives to POCl₃ for the chlorination of 4-hydroxyquinolines?

Yes, while POCl₃ is common, other reagents can be used, though they may present different reactivity profiles and challenges. Key alternatives include Thionyl Chloride (SOCl₂) and N-Chlorosuccinimide (NCS).

  • Thionyl Chloride (SOCl₂): This reagent is frequently used to convert alcohols and carboxylic acids to chlorides.[7][8] However, its reaction with 4-hydroxy-2-quinolones can be complex, sometimes yielding bis(4-hydroxy-2-quinolone-3-yl)sulfides or 3-chloro derivatives in addition to the desired 4-chloro product. Careful optimization of reaction conditions is necessary.

  • N-Chlorosuccinimide (NCS): NCS is a versatile solid reagent used for both electrophilic and radical chlorinations.[9][10][11] It is considered a milder alternative to gaseous chlorine.[12] For chlorinating electron-rich aromatic systems like quinolines, NCS can be effective, sometimes requiring an acid catalyst to enhance the electrophilicity of the chlorine atom.[11][13]

Q4: Under what conditions should I consider using an alternative chlorinating agent?

Consider an alternative agent when you encounter the following issues with POCl₃:

  • Harsh Reaction Conditions: POCl₃ often requires high temperatures (90-120°C), which can lead to the degradation of sensitive functional groups on your substrate.[1] Milder reagents like NCS might be preferable.

  • Low Yields with Specific Substrates: Some substituted 4-hydroxyquinolines may not react efficiently with POCl₃.

  • Formation of Intractable Byproducts: If POCl₃ leads to significant formation of dark, tar-like impurities, a cleaner reagent like NCS might offer a better outcome.[1]

  • Safety and Handling: POCl₃ is a highly corrosive and moisture-sensitive liquid. NCS, being a stable solid, is often easier and safer to handle.[10][12]

Category 3: Troubleshooting Guide

Q5: My reaction with POCl₃ has a very low yield. What are the potential causes and solutions?

Low yield is a common problem. The workflow below can help diagnose the issue.

Troubleshooting_Yield Start Low Yield Observed Check_Moisture Are conditions anhydrous? Start->Check_Moisture Check_Reagents Are reagents high purity? Check_Moisture->Check_Reagents Yes Sol_Moisture Dry glassware thoroughly. Use freshly distilled POCl3. Run under inert gas. Check_Moisture->Sol_Moisture No Check_Temp Is temperature optimal (90-120°C)? Check_Reagents->Check_Temp Yes Sol_Reagents Purify starting material. Use freshly opened reagents. Check_Reagents->Sol_Reagents No Check_Time Is reaction time sufficient (4-12h)? Check_Temp->Check_Time Yes Sol_Temp Gradually increase temp. Monitor with TLC. Check_Temp->Sol_Temp No Sol_Time Increase reaction time. Monitor with TLC. Check_Time->Sol_Time No

Caption: Troubleshooting workflow for low reaction yield.

Key Troubleshooting Steps:

  • Ensure Anhydrous Conditions: POCl₃ and other chlorinating agents are highly sensitive to moisture and will decompose, reducing their effectiveness.[1] Always use thoroughly dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Verify Reagent Quality: Use freshly distilled or newly opened POCl₃. Ensure the 4-hydroxyquinoline starting material is of high purity, as impurities can react with the chlorinating agent.[1]

  • Optimize Reaction Conditions: The reaction typically requires heating between 90-120°C for 4-12 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.[1]

  • Reagent Stoichiometry: While excess POCl₃ is often used, a modest increase in the molar equivalents of the chlorinating agent might improve conversion for stubborn substrates.[1]

Q6: The reaction mixture turns dark black, and I'm getting tar-like byproducts. How can I prevent this?

The formation of dark-colored impurities is often due to side reactions or decomposition.[1]

  • Cause: The electron-rich nature of the quinoline ring can make it susceptible to side reactions, especially at high temperatures.[1] Prolonged exposure to harsh acidic conditions can also cause the decomposition of the starting material or product.[1]

  • Solution: Control the reaction temperature carefully, avoiding excessive heat. A gradual increase in temperature might be beneficial. Also, ensure the purity of your starting material to prevent side reactions from residual impurities.[1]

Q7: My 4-chloroquinoline product seems to be hydrolyzing back to the 4-hydroxyquinoline during workup. What should I do?

The 4-chloro group is susceptible to hydrolysis, especially in the presence of water at non-neutral pH.[1]

  • Cause: During the workup phase, quenching the reaction with water or aqueous bases can create conditions ripe for hydrolysis.

  • Solution: Perform the workup at low temperatures (e.g., pouring the reaction mixture onto crushed ice). Carefully neutralize the mixture, avoiding strongly basic or acidic conditions for prolonged periods. Promptly extract the product into an organic solvent once the reaction is quenched and neutralized.

Data Summary: Comparison of Chlorinating Agents

ReagentFormulaTypical ConditionsAdvantagesCommon Issues
Phosphorus Oxychloride POCl₃Neat or in solvent, 90-120°C, 4-12 h[1]High reactivity, well-established protocolsHarsh conditions, moisture sensitive, potential for dark byproducts[1]
Thionyl Chloride SOCl₂Neat or in solvent (e.g., DCM), Reflux (76°C)[7]Readily available, effective for many substratesCan lead to complex mixtures and side reactions with quinolones[14]
N-Chlorosuccinimide NCSIn aprotic solvent (e.g., DMA, Acetic Acid), 0-55°C[11][12]Mild conditions, solid reagent (easy to handle)Lower reactivity than POCl₃, may require catalyst for some substrates[11]

Key Experimental Protocols

Protocol 1: Chlorination using POCl₃ (Reagent & Solvent)

This protocol is adapted for a generic 4-hydroxyquinoline derivative.

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 4-hydroxyquinoline derivative (1.0 eq).

  • Carefully add phosphorus oxychloride (10-20 eq) to the flask at room temperature.[1]

  • Heat the reaction mixture to 100-110°C and maintain for 4-8 hours.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution to a pH of 8-9 using a saturated Na₂CO₃ or NH₄OH solution while keeping the temperature low.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-chloroquinoline derivative by recrystallization or column chromatography.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This is a general protocol based on the reactivity of NCS with electron-rich systems.

  • Dissolve the 4-hydroxyquinoline derivative (1.0 eq) in a suitable aprotic solvent (e.g., dimethylacetamide (DMA) or glacial acetic acid) in a round-bottom flask.[11][12]

  • Cool the solution to 0°C in an ice bath.

  • Add N-Chlorosuccinimide (1.05-1.1 eq) to the solution portion-wise, maintaining the low temperature.[11]

  • Allow the reaction mixture to stir at a controlled temperature (e.g., 0°C to 55°C) for 4-8 hours. The optimal temperature will depend on the substrate's reactivity.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product as needed.

References

minimizing tar formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize tar formation and other side reactions during quinoline synthesis.

Troubleshooting Guides

This section provides troubleshooting advice for common issues encountered during popular quinoline synthesis methods.

Issue 1: Significant Tar Formation in Skraup Synthesis

Q: My Skraup synthesis is producing a large amount of black, intractable tar, leading to low yields and difficult purification. What is the cause and how can I minimize it?

A: Tar formation is a well-known challenge in the Skraup synthesis, primarily due to the highly exothermic and acidic conditions that promote the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates.[1][2]

Troubleshooting Strategies:

  • Control the Reaction Temperature: Overheating is a major contributor to tar formation. The reaction should be initiated with gentle heating, and once the exothermic phase begins, the external heat source should be removed.[1] If the reaction becomes too vigorous, external cooling should be applied.

  • Use a Moderator: The addition of a moderator is crucial to control the reaction's vigor. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent and reduce charring.[1][3] Boric acid can also be used as a moderator.[1]

  • Slow and Controlled Reagent Addition: The concentrated sulfuric acid should be added slowly and with efficient cooling to prevent a rapid, uncontrolled exotherm.[1]

  • Efficient Stirring: Good agitation is essential to dissipate heat and prevent localized hotspots, which can accelerate tar formation.[1]

  • Choice of Oxidizing Agent: While nitrobenzene is a common oxidizing agent, arsenic acid is known to result in a less violent reaction.[4]

Issue 2: Polymerization and Low Yields in Doebner-von Miller Synthesis

Q: My Doebner-von Miller reaction is resulting in a low yield of the desired quinoline and a significant amount of polymeric material. How can I address this?

A: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[2][5]

Troubleshooting Strategies:

  • Gradual Addition of Carbonyl Compound: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to keep its concentration low, favoring the desired reaction over self-polymerization.[5]

  • Optimize Acid Catalyst: The type and concentration of the acid are critical. While strong acids are necessary, overly harsh conditions can promote tarring. Consider comparing different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄).[5][6]

  • Control Reaction Temperature: Excessive temperatures will promote polymerization. It is important to find the optimal temperature that allows the reaction to proceed efficiently without significant side reactions.[5]

  • Use a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in an organic solvent (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce its self-polymerization.[1]

Issue 3: Side Reactions and Tarring in Friedländer and Combes Syntheses

Q: I am observing tar formation and other side products in my Friedländer or Combes quinoline synthesis. What are the common causes and solutions?

A: In the Friedländer synthesis , the primary cause of tar formation is the self-condensation (aldol condensation) of the carbonyl starting materials, especially under harsh basic or acidic conditions and high temperatures.[4][7] For the Combes synthesis , which involves the acid-catalyzed condensation of an aniline with a β-diketone, harsh acidic conditions and high temperatures can also lead to side reactions and tarring.[8][9]

Troubleshooting Strategies:

  • Milder Catalysts: For the Friedländer synthesis, traditional strong acids and bases can be replaced with milder catalysts like p-toluenesulfonic acid or iodine.[4][7] Modern catalysts such as ionic liquids and nanoparticles can also provide a more controlled reaction environment.[4] For the Combes synthesis, using polyphosphoric acid (PPA) can sometimes be a milder alternative to concentrated sulfuric acid.

  • Optimize Reaction Temperature: As with other quinoline syntheses, temperature control is crucial. Higher temperatures accelerate the desired reaction but also promote the side reactions that lead to tar.[4] It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. In some cases, running the reaction under solvent-free conditions with a solid-phase catalyst can reduce side reactions.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of tar formation in classical quinoline syntheses?

A1: Tar is generally a complex mixture of polymeric byproducts. In syntheses like the Skraup and Doebner-von Miller, the highly reactive α,β-unsaturated carbonyl intermediates (e.g., acrolein) can undergo acid-catalyzed polymerization. In the Friedländer synthesis, self-aldol condensation of the ketone reactants is a common pathway to unwanted side products and tars.[2][4]

Q2: How can I effectively remove tar from my crude quinoline product?

A2: The most common and effective method for separating volatile quinolines from non-volatile tar is steam distillation .[1][3] The crude reaction mixture is typically made alkaline, and then steam is passed through it. The quinoline co-distills with the water and can be collected and then extracted from the distillate. For less volatile quinoline derivatives, column chromatography can be used, often with a preliminary filtration through a plug of silica gel to remove the bulk of the tar.[5]

Q3: Are there modern, milder methods for quinoline synthesis that are less prone to tar formation?

A3: Yes, significant research has focused on developing greener and more efficient quinoline syntheses. These include:

  • Microwave-assisted synthesis: Microwave heating can significantly reduce reaction times and in some cases, improve yields and reduce byproducts.[11]

  • Use of novel catalysts: Transition-metal catalysts (e.g., cobalt, copper, palladium, ruthenium), metal-free catalysts (e.g., ionic liquids, superacids), and nanocatalysts are being employed to carry out the synthesis under milder conditions with higher selectivity.[12][13]

  • Photocatalytic and aerobic oxidation methods: These modern approaches often proceed under mild conditions and are more environmentally friendly.[14]

Q4: Can the substituents on my aniline starting material affect tar formation?

A4: Yes, the electronic properties of the aniline can influence the reaction. Electron-withdrawing groups can deactivate the aromatic ring, potentially requiring harsher conditions that may lead to increased tar formation. Conversely, electron-donating groups can activate the ring, sometimes leading to more side reactions if the conditions are not carefully controlled.

Data Presentation

The following tables summarize the qualitative effects of key reaction parameters on tar formation in classical quinoline syntheses.

Table 1: Effect of Reaction Parameters on Tar Formation in Skraup Synthesis

ParameterConditionEffect on Tar FormationRationale
Temperature High (>160°C)IncreasesPromotes rapid, uncontrolled polymerization of acrolein.
Moderate (130-150°C)DecreasesAllows for a more controlled reaction rate.
Moderator With Ferrous SulfateDecreasesControls the exothermic nature of the reaction, preventing overheating.[1]
Without ModeratorIncreasesLeads to a violent, uncontrolled reaction with significant charring.[3]
Acid Addition RapidIncreasesCauses a rapid exotherm and localized hotspots.
Slow, with coolingDecreasesAllows for better temperature control and heat dissipation.[1]

Table 2: Effect of Reaction Parameters on Tar Formation in Doebner-von Miller Synthesis

ParameterConditionEffect on Tar FormationRationale
Temperature HighIncreasesAccelerates the polymerization of the α,β-unsaturated carbonyl.[5]
Low to ModerateDecreasesFavors the desired Michael addition and cyclization over polymerization.
Carbonyl Addition Rapid/Bulk IncreasesHigh concentration of the carbonyl compound promotes self-polymerization.
Slow/DropwiseDecreasesMaintains a low concentration of the reactive carbonyl, minimizing side reactions.[5]
Catalyst Strong Brønsted AcidCan IncreaseHarsh acidic conditions can accelerate polymerization.
Milder Lewis AcidCan DecreaseMay provide a more controlled reaction environment.[5]

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of Quinoline with Reduced Tar Formation

This protocol incorporates the use of a moderator to control the reaction's exotherm.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant, vigorous stirring and cooling in an ice bath. Maintain the temperature below 100°C during the addition.

  • Reaction: After the acid addition is complete, gently heat the mixture to initiate the reaction. Once the exothermic reaction begins (indicated by boiling), remove the heat source. If the reaction becomes too vigorous, cool the flask.

  • Completion: After the initial exotherm subsides, heat the mixture to reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Allow the mixture to cool. Carefully and slowly pour the cooled reaction mixture into a large volume of cold water.

  • Neutralization and Isolation: Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline.

  • Purification: Perform a steam distillation of the basic mixture. The quinoline will co-distill with the water. Collect the distillate and separate the quinoline layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product. Combine the organic extracts with the separated quinoline, dry over an anhydrous drying agent, and purify by distillation.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Polymerization

This protocol utilizes a slow addition of the carbonyl compound to minimize side reactions.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Carbonyl Addition: In the dropping funnel, dissolve crotonaldehyde in a suitable organic solvent like toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization and Extraction: Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Visualizations

TarFormationMechanism cluster_reactants Starting Materials cluster_intermediates Reactive Intermediates cluster_products Products Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol (Skraup) Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Unsat_Carbonyl α,β-Unsaturated Carbonyl (Doebner-von Miller) Unsat_Carbonyl->Michael_Adduct Michael Addition Tar Tar/Polymer (Side Product) Unsat_Carbonyl->Tar Acid-Catalyzed Polymerization Acrolein->Michael_Adduct Michael Addition Acrolein->Tar Acid-Catalyzed Polymerization Quinoline Desired Quinoline Product Michael_Adduct->Quinoline Cyclization & Oxidation

Caption: General mechanism of tar formation in Skraup and Doebner-von Miller syntheses.

TroubleshootingWorkflow Start High Tar Formation Observed Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Check_Addition Is Reagent Addition Too Fast? Check_Temp->Check_Addition No Action_Temp Reduce Temperature & Use Cooling Check_Temp->Action_Temp Yes Check_Moderator Is a Moderator Being Used? (Skraup) Check_Addition->Check_Moderator No Action_Addition Add Reagents Slowly and with Cooling Check_Addition->Action_Addition Yes Check_Catalyst Is the Catalyst Too Harsh? Check_Moderator->Check_Catalyst No / N/A Action_Moderator Add Ferrous Sulfate or Boric Acid Check_Moderator->Action_Moderator No Action_Catalyst Consider Milder Catalyst (e.g., Lewis Acid, PPA) Check_Catalyst->Action_Catalyst Yes End Reduced Tar Formation Check_Catalyst->End No Action_Temp->Check_Addition Action_Addition->Check_Moderator Action_Moderator->Check_Catalyst Action_Catalyst->End

Caption: A logical workflow for troubleshooting tar formation in quinoline synthesis.

References

Technical Support Center: Scaling Up the Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of these vital heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield when scaling up our quinoline synthesis from laboratory (gram-scale) to pilot-plant (kilogram-scale). What are the primary reasons for this?

A1: A decrease in yield upon scale-up is a frequent challenge. The primary culprits are often related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with high concentrations of reactants, which can promote side reactions and the formation of impurities. Inadequate heat dissipation in large volumes can also lead to thermal runaway, degrading both reactants and products.[1]

Q2: What are the major safety concerns when scaling up classical quinoline syntheses like the Skraup or Doebner-von Miller reactions?

A2: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][2] On a large scale, the risk of a runaway reaction increases significantly. The Doebner-von Miller reaction, while generally less vigorous, still often uses strong acids and can produce significant heat and pressure. Both methods may also involve toxic reagents and solvents, and the production of tarry byproducts can complicate handling and waste disposal.

Q3: How do substituents on the aniline starting material affect the scalability of quinoline synthesis?

A3: Substituents on the aniline ring play a crucial role. Electron-donating groups generally facilitate the reaction, leading to higher yields. Conversely, strong electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more difficult. This often necessitates harsher reaction conditions on a larger scale, which can lead to lower yields and increased byproduct formation.

Q4: Are there "greener" or more sustainable alternatives to classical quinoline synthesis methods for large-scale production?

A4: Yes, modern synthetic methods are continuously being developed to address the environmental concerns of classical approaches. These include the use of microwave-assisted synthesis to reduce reaction times and improve yields, often in solvent-free conditions. The use of ionic liquids as recyclable solvents and catalysts is another promising eco-friendly option. Furthermore, heterogeneous catalysts, including various nanocatalysts, are being explored as they can be easily recovered and reused, which minimizes waste.[3][4]

Troubleshooting Guides

The Skraup Synthesis

Issue 1: The reaction is extremely vigorous and difficult to control, leading to a potential runaway reaction.

  • Question: My Skraup reaction is highly exothermic and challenging to manage at a larger scale. How can I moderate it for a safer and more controlled process?

  • Answer: To tame the notoriously exothermic Skraup synthesis, consider the following:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[1] Boric acid can also be used as a moderating agent.[5]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling.

    • Efficient Stirring: Employ robust mechanical stirring to ensure good heat dissipation and prevent the formation of localized hot spots.

Issue 2: Significant tar formation is observed, complicating product isolation and reducing yield.

  • Question: My large-scale Skraup synthesis is producing a substantial amount of tar, making the workup process difficult. What is the cause, and how can I minimize it?

  • Answer: Tar formation is a common side reaction in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[1] To mitigate tarring:

    • Optimize Temperature: Gently heat the reaction to initiate it, and then carefully control the exothermic phase. Avoid excessively high temperatures.

    • Purification Strategy: The crude product is often a black, tarry substance.[1] Purification via steam distillation followed by extraction is a common and effective method to isolate the quinoline derivative from the tar.[1][6]

The Doebner-von Miller Synthesis

Issue 1: Low yield due to the formation of a large amount of polymeric material.

  • Question: My Doebner-von Miller reaction is resulting in a low yield and a significant amount of polymer. How can I prevent this?

  • Answer: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[1][7] To address this:

    • Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can dramatically reduce polymerization and increase the yield.[1][7]

    • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[1]

The Combes Synthesis

Issue 1: A mixture of regioisomers is formed when using an unsymmetrical β-diketone.

  • Question: I am obtaining a mixture of regioisomers in my Combes synthesis. How can I improve the regioselectivity on a larger scale?

  • Answer: Controlling regioselectivity in the Combes synthesis is a known challenge.[8] The outcome is influenced by both steric and electronic effects.[9]

    • Substituent Effects: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position. The electronic nature of substituents on the aniline also directs the cyclization.[9]

    • Catalyst Choice: The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can alter the ratio of regioisomers formed.[1]

The Friedländer Synthesis

Issue 1: Decreased yield and catalyst deactivation at an industrial scale.

  • Question: When scaling up our Friedländer synthesis, we are experiencing a drop in yield and what appears to be catalyst deactivation. What are the likely causes?

  • Answer: While the Friedländer synthesis is versatile, scaling it up can present challenges.

    • Harsh Conditions: Traditional methods often require high temperatures and strong acid or base catalysis, which can lead to lower yields on a larger scale.[10]

    • Modern Catalysts: The use of milder catalysts, such as catalytic amounts of gold or p-toluenesulfonic acid with iodine, can allow the reaction to proceed under more gentle conditions, improving scalability.[10] Solid-supported catalysts are also a good option for easier removal and potential reuse.[10]

Quantitative Data Summary

Synthesis MethodCommon Scale-Up ChallengesTypical Lab-Scale YieldReported Scale-Up YieldKey Mitigation Strategies
Skraup Highly exothermic, tar formation, low yields.[1][3]40-60%Can be lower without optimizationUse of moderators (FeSO₄), controlled temperature, steam distillation for purification.[1][6]
Doebner-von Miller Polymerization of carbonyl compound, tar formation, low yields with deactivated anilines.[1][7]50-70%Can drop significantlyBiphasic solvent system, slow reactant addition, optimization of acid catalyst.[1][7]
Combes Regioselectivity issues with unsymmetrical diketones.[8]60-80%Dependent on regioselectivityModification of substituents to control steric/electronic effects, choice of acid catalyst.[9]
Friedländer Harsh reaction conditions, catalyst deactivation, difficult product isolation.[10][11]70-95%58-100% (with optimized one-pot methods)[12]Use of milder/modern catalysts (e.g., gold-based, solid-supported), one-pot procedures.[10][12]

Experimental Protocols

Moderated Skraup Synthesis of Quinoline

Warning: This reaction is highly exothermic and should be conducted with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • Reaction Initiation and Progression: Gently heat the flask to initiate the reaction. Once the reaction begins (indicated by bubbling), remove the heat source immediately. The exothermic reaction should proceed in a controlled manner, sustaining a brisk reflux.

  • Completion and Work-up: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water.

  • Purification: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base. The crude quinoline is then purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[6] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.

Base-Catalyzed Friedländer Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).

  • Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure quinoline product.[6]

Visualizations

Troubleshooting_Workflow start Low Yield in Quinoline Synthesis Scale-Up check_exotherm Is the reaction highly exothermic? start->check_exotherm check_byproducts Are there significant byproducts (tar/polymer)? check_exotherm->check_byproducts No solution_exotherm Improve heat transfer (better stirring, cooling jacket). Add moderator (e.g., FeSO4 for Skraup). Control rate of reagent addition. check_exotherm->solution_exotherm Yes check_purification Is product isolation/purification difficult? check_byproducts->check_purification No solution_byproducts Optimize temperature profile. Use biphasic system (for Doebner-von Miller). Investigate alternative catalysts. check_byproducts->solution_byproducts Yes solution_purification Employ steam distillation for tar removal. Optimize crystallization conditions. Consider salt formation for purification. check_purification->solution_purification Yes end Optimized Scale-Up Process check_purification->end No solution_exotherm->check_byproducts solution_byproducts->check_purification solution_purification->end

Caption: Troubleshooting workflow for quinoline synthesis scale-up.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinoline Quinoline Derivative (EGFR Inhibitor) Quinoline->EGFR Inhibits GrowthFactor Growth Factor GrowthFactor->EGFR

Caption: Inhibition of the EGFR/Ras/Raf/MEK/ERK signaling pathway.

References

Technical Support Center: Hydrolysis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the hydrolysis (saponification) of ethyl 4-chloro-6-methoxyquinoline-3-carboxylate. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols to ensure the successful conversion of the ethyl ester to its corresponding carboxylic acid, a key intermediate in various synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for hydrolyzing this compound?

A1: The standard method is a base-catalyzed hydrolysis, also known as saponification. This typically involves dissolving the ethyl ester in a mixture of an alcohol (like methanol or ethanol) and water, often with a co-solvent such as tetrahydrofuran (THF) to ensure complete dissolution. An excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added, and the mixture is stirred, sometimes with heating, until the reaction is complete. The reaction is then worked up by acidifying the mixture to precipitate the desired carboxylic acid.[1][2]

Q2: How can I effectively monitor the reaction's progress?

A2: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against the starting material. The product, being a carboxylic acid, is significantly more polar and will have a much lower Rf value than the starting ester.

  • LC-MS: This method provides a more definitive analysis, showing the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the product. It can also help identify any side products.[3]

Q3: What are the critical steps in the reaction workup after hydrolysis is complete?

A3: A successful workup is crucial for isolating a pure product.

  • Solvent Removal: The organic solvent (e.g., methanol, THF) is typically removed under reduced pressure.

  • Aqueous Dilution: The remaining aqueous residue is diluted with water.

  • Neutral Impurity Wash: The basic aqueous solution is washed with a water-immiscible organic solvent (like diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.[1]

  • Acidification: The aqueous layer is cooled in an ice bath and slowly acidified with a strong acid (e.g., 1M HCl) until the pH is around 2. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.[1]

  • Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried under a vacuum.

Q4: What are the potential side reactions I should be aware of?

A4: While the ester hydrolysis is generally robust, two main side reactions are possible under certain conditions:

  • Hydrolysis of the 4-Chloro Group: The C4 position on the quinoline ring is activated towards nucleophilic substitution. Under harsh conditions (e.g., prolonged heating at high temperatures), the chloro group could be hydrolyzed to a hydroxyl group, forming the corresponding 4-quinolone derivative.[4][5]

  • Transesterification: If using an alcohol solvent different from the ester's alcohol portion (e.g., using methanol for an ethyl ester) in the absence of sufficient water, transesterification can occur. However, in a typical saponification with aqueous base, hydrolysis is the overwhelmingly favored pathway.[2]

Experimental Workflow

Caption: General experimental workflow for the saponification of the title compound.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting material persists after extended time)1. Poor solubility of the starting material. 2. Insufficient base. 3. Reaction temperature is too low.1. Add a co-solvent like THF to improve solubility. 2. Increase the equivalents of base (from 3 eq. up to 7 eq.).[3] 3. Heat the reaction mixture to reflux.[1]
Low Yield of Final Product 1. Incomplete precipitation during acidification. 2. Product loss during the wash of the aqueous layer. 3. Possible side reactions.1. Ensure pH is sufficiently low (~2). Extract the acidified aqueous layer with ethyl acetate or DCM.[1] 2. Minimize the volume and number of washes or back-extract the washings. 3. Analyze the reaction mixture by LC-MS to identify byproducts and optimize conditions (e.g., lower temperature) to minimize their formation.
Product Does Not Precipitate Upon Acidification 1. The carboxylic acid product has significant solubility in the aqueous medium. 2. The concentration of the product is below its solubility limit.1. Extract the acidified aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate). 2. Saturate the aqueous layer with sodium chloride ("salting out") to decrease the product's solubility before filtration or extraction.
Product Precipitates as an Oil or Gummy Solid 1. Presence of impurities. 2. The product has a low melting point or is amorphous.1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod. 2. Triturate the oil with a non-polar solvent like hexanes or cold diethyl ether. 3. If impurities are the cause, purify the product via recrystallization or column chromatography.

Troubleshooting Logic

Caption: A decision-tree for troubleshooting common issues during hydrolysis.

Detailed Experimental Protocol

Objective: To synthesize 4-chloro-6-methoxyquinoline-3-carboxylic acid from its ethyl ester via saponification.

Reagents and Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Tetrahydrofuran (THF), optional

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) for washing

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and vacuum filtration apparatus.

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq.) in a 2:1 mixture of Methanol and Water. If solubility is an issue, a 2:1:1 mixture of THF:Methanol:Water can be used.

  • Addition of Base: Add Sodium Hydroxide (3.0 - 5.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-70°C) for 2-6 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvents using a rotary evaporator.

  • Workup - Aqueous Phase: Dilute the remaining aqueous slurry with deionized water. Wash the aqueous phase with ethyl acetate (2 x volume) to remove any non-polar impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 1M HCl dropwise until the pH of the solution is approximately 2. A solid precipitate should form.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane to aid in drying. Dry the solid in a vacuum oven to a constant weight.

Data Summary

The following table summarizes typical conditions for ester hydrolysis, which are applicable to this substrate. Yields are highly dependent on the specific substrate and reaction scale.

BaseEquivalentsSolvent SystemTemperature (°C)Typical Time (h)Expected Yield (%)
NaOH3 - 5MeOH / H₂O65 (Reflux)2 - 4> 90%
KOH3 - 5EtOH / H₂O78 (Reflux)2 - 4> 90%
LiOH3 - 7THF / H₂O25 (RT) - 654 - 1285 - 95%

References

identifying impurities in Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate by mass spec

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, focusing on impurity identification by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in a sample of this compound?

A1: Based on common synthetic routes like the Gould-Jacobs reaction followed by chlorination, potential impurities can be categorized as starting materials, intermediates, by-products, and degradation products.

Impurity CategoryPotential Compound NameMolecular Weight ( g/mol )
Starting Materials p-Methoxyaniline123.15
Diethyl ethoxymethylenemalonate216.22
Intermediates Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate247.24
By-products Diethyl 2-((4-methoxyphenyl)amino)methylene)malonate293.30
Degradation Products 4-chloro-6-methoxyquinoline-3-carboxylic acid237.64

Q2: What are the expected mass-to-charge ratios (m/z) for the parent compound in a mass spectrum?

A2: The molecular weight of this compound is 265.69 g/mol . In positive ion mode electrospray ionization (ESI+), you can expect to see several common adducts.

Ion SpeciesFormulaApproximate m/z
Protonated Molecule[M+H]⁺266.06
Sodium Adduct[M+Na]⁺288.04
Potassium Adduct[M+K]⁺304.01
Ammonium Adduct[M+NH₄]⁺283.08

Q3: What is the characteristic fragmentation pattern for this compound in MS/MS analysis?

A3: The fragmentation of quinoline derivatives is influenced by their substituents. For this compound, key fragmentation pathways involve the loss of the ethyl ester and methoxy groups.

Precursor Ion (m/z)FragmentationFragment Ion (m/z)Neutral Loss (Da)
266.06Loss of ethylene from the ethyl ester238.0328
266.06Loss of ethanol from the ethyl ester220.0246
266.06Loss of the ethoxycarbonyl group192.0374
238.03Loss of carbon monoxide210.0328
220.02Loss of carbon monoxide192.0328

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my mass spectrum.

  • Question: Could these be common adducts?

    • Answer: Yes, in ESI-MS, it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺)[1][2][3]. Check your spectrum for peaks that are approximately 22, 38, or 17 Da higher than your expected protonated molecule [M+H]⁺.

  • Question: How can I confirm if a peak is a process-related impurity?

    • Answer: Compare the m/z of the unexpected peak with the molecular weights of potential impurities listed in the FAQ section. Consider that these impurities will also form adducts. For definitive identification, you may need to perform MS/MS fragmentation and compare the pattern to that of a reference standard if available.

  • Question: Could the unexpected peaks be due to contamination?

    • Answer: Yes, contamination from solvents, glassware, or the LC-MS system itself can introduce extraneous peaks. Run a blank injection of your mobile phase to identify background ions.

Issue: I am observing poor signal intensity for my compound.

  • Question: Is my sample concentration appropriate?

    • Answer: If the sample is too dilute, the signal may be weak. Conversely, a highly concentrated sample can lead to ion suppression, also resulting in a weaker signal[4]. Prepare a dilution series to find the optimal concentration.

  • Question: Are my ionization source settings optimal?

    • Answer: The choice of ionization technique and its settings significantly impact signal intensity[4]. For quinoline derivatives, ESI in positive ion mode is generally effective[5][6][7]. Ensure your ion source is properly tuned and calibrated.

  • Question: Could matrix effects be suppressing my signal?

    • Answer: Components of your sample matrix can interfere with the ionization of your target analyte, leading to signal suppression[8]. If you suspect matrix effects, you may need to improve your sample preparation to remove interfering substances or use a calibration curve prepared in a similar matrix.

Issue: My chromatographic peaks are splitting or broadening.

  • Question: Is there an issue with my LC column or sample preparation?

    • Answer: Contaminants in the sample or on the column can cause peak splitting and broadening[4]. Ensure proper sample filtration and regular column maintenance.

  • Question: Could my ionization conditions be the cause?

    • Answer: Suboptimal ionization conditions, such as incorrect source parameters or gas flows, can contribute to peak broadening[4]. Experiment with these settings to improve peak shape.

Experimental Protocols

LC-MS Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound and its impurities. Optimization may be required for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.
  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.
  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow Rates Optimize for your instrument
MS/MS Fragmentation Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV)

Visualizations

Impurity_Identification_Workflow Workflow for Impurity Identification by LC-MS cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis cluster_reporting Reporting Sample This compound Sample Dissolution Dissolve and Dilute Sample->Dissolution Filtration Filter Sample Dissolution->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS Full Scan Detection LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Peak_Detection Peak Detection in Chromatogram MS_Detection->Peak_Detection Structure_Elucidation Elucidate Structure of Unknowns MSMS_Fragmentation->Structure_Elucidation Identify_Parent Identify Parent Compound (m/z, RT) Peak_Detection->Identify_Parent Identify_Impurities Identify Potential Impurities Identify_Parent->Identify_Impurities Database_Search Compare with Impurity Database Identify_Impurities->Database_Search Database_Search->Structure_Elucidation Report Generate Report Structure_Elucidation->Report

References

dealing with solubility issues of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during reactions with Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an organic intermediate with a rigid, aromatic quinoline core.[1] Such structures are often characterized by low solubility in many common organic solvents due to strong intermolecular forces within their crystal lattice. Its solubility is expected to be poor in nonpolar solvents and moderate in more polar, aprotic solvents. For many organic compounds, solubility tends to increase with temperature.[2][3][4]

Q2: Which solvents are commonly used for reactions involving quinoline derivatives?

The choice of solvent is critical and highly dependent on the specific reaction. For synthesis involving quinoline derivatives, a range of solvents are employed. Dipolar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are frequently used due to their ability to dissolve a wide variety of materials, including salts and polar organic molecules.[5] For purification by recrystallization, mixed solvent systems such as ethanol/ethyl acetate have proven effective for similar chloro-quinoline structures.[6]

Q3: How does temperature adjustment help in overcoming solubility issues?

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat.[3][4] Therefore, increasing the reaction temperature provides the necessary energy to break the solute's crystal lattice bonds, leading to increased solubility.[3] Heating the reaction mixture is a common strategy to dissolve poorly soluble starting materials like this compound and can also increase the reaction rate. However, excessive temperatures should be avoided as they can lead to decomposition or unwanted side reactions.[7]

Q4: What are co-solvents and how can they be used?

A co-solvent is a second solvent added to the primary reaction medium to modify its properties and enhance the solubility of a reactant.[8] If your starting material is poorly soluble in a primary solvent (e.g., toluene), adding a small amount of a more effective, miscible co-solvent (like DMF or DMSO) can significantly increase the concentration of the dissolved reactant without drastically changing the overall reaction environment. This technique is particularly useful when the primary solvent is required for optimal reaction conditions (e.g., a specific boiling point).

Q5: When should I consider using a Phase-Transfer Catalyst (PTC)?

Phase-Transfer Catalysis (PTC) is a valuable technique when your reaction involves reactants that are soluble in two immiscible phases (e.g., an aqueous phase and an organic phase). A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), acts as a shuttle, carrying a reactant from one phase into the other where the reaction can occur.[9] This method can be particularly useful for quinoline synthesis, avoiding the need for expensive or hazardous solvents and sometimes improving reaction rates and yields.[9][10]

Troubleshooting Guide: Reaction Solubility Issues

This guide addresses specific problems you may encounter due to the poor solubility of this compound.

Issue 1: Reactant does not fully dissolve in the chosen solvent at the start of the reaction.
  • Problem: A significant amount of solid this compound remains undissolved, even with stirring.

  • Troubleshooting Workflow:

    Caption: Workflow for addressing initial insolubility.

  • Possible Causes & Solutions:

    • Inappropriate Solvent: The selected solvent may not have the right polarity or solvating power.

      • Solution: Conduct a small-scale solvent screening experiment to identify a more suitable medium. (See Protocol 1).

    • Insufficient Temperature: The dissolution may be an endothermic process requiring heat.

      • Solution: Gradually increase the temperature of the reaction mixture while monitoring for any signs of decomposition. For many organic solids, solubility increases with temperature.[2][3]

    • Insufficient Solvent Volume: The concentration may be above the saturation point at the given temperature.

      • Solution: Increase the volume of the solvent incrementally until the solid dissolves. Note that this will decrease the overall reaction concentration.

Issue 2: The reaction is sluggish, incomplete, or shows a low yield.
  • Problem: The reaction proceeds very slowly or stalls, leaving a large amount of unreacted starting material.

  • Troubleshooting Workflow:

    Caption: Workflow for slow or incomplete reactions.

  • Possible Causes & Solutions:

    • Low Concentration of Solute: Even if visually dissolved, the concentration of the reactant in the solution might be too low for an efficient reaction rate.

      • Solution 1: Increase the reaction temperature. Higher temperatures not only increase solubility but also provide the activation energy needed for the reaction to proceed faster.[7]

      • Solution 2: Employ a co-solvent system to increase the concentration of the dissolved reactant.

    • Mass Transfer Limitations: In a heterogeneous mixture (with undissolved solid), the reaction can only occur on the surface of the solid particles.

      • Solution: Improve agitation by using a more powerful overhead mechanical stirrer or consider using sonication (ultrasound) to break up solid aggregates and increase the surface area available for reaction.

Issue 3: The reaction mixture becomes a thick, unmanageable slurry.
  • Problem: As the reaction proceeds, the mixture becomes too thick to stir effectively, leading to poor heat and mass transfer.

  • Possible Causes & Solutions:

    • High Solids Content: The amount of undissolved starting material or precipitating product is too high relative to the solvent volume.

      • Solution 1: Increase the total solvent volume to create a more mobile slurry.

      • Solution 2: If feasible for the reaction, add the poorly soluble reactant in portions over time rather than all at once. This maintains a lower concentration of solids in the flask at any given moment.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₃H₁₂ClNO₃[11][12]
Molecular Weight265.69 g/mol [12]
AppearanceSolid / Powder[6] (similar compounds)
XLogP33.0[12]
Hydrogen Bond Acceptor Count4[12]

Table 2: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Dipolar Aprotic DMF, DMSO, NMP, AcetonitrileGood for dissolving polar organic molecules and often used in nucleophilic substitution reactions.[5]
Chlorinated Dichloromethane (DCM), ChloroformCan be effective but have environmental and safety concerns.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, often used in organometallic chemistry.
Aromatic Hydrocarbons Toluene, XyleneOften used for their high boiling points, allowing for higher reaction temperatures. Solubility may be limited.
Alcohols Ethanol, IsopropanolCan act as nucleophiles in some reactions; use with caution. Useful for recrystallization.[6]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable solvent or solvent system for the reaction.

Materials:

  • This compound

  • Small vials (e.g., 2 mL) with caps

  • A selection of solvents from Table 2

  • Vortex mixer and hot plate

Procedure:

  • Place a small, consistent amount (e.g., 10 mg) of the reactant into several labeled vials.

  • To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent.

  • Cap the vials and agitate them at room temperature for 5-10 minutes using a vortex mixer.

  • Observe and record the degree of dissolution in each solvent (e.g., completely soluble, partially soluble, insoluble).

  • For solvents showing partial or no solubility, gently warm the vials on a hot plate (e.g., to 50-60 °C) and observe again. Note any changes in solubility.

  • Select the solvent (or a mixture of solvents) that provides the best solubility under conditions that are compatible with your planned reaction.

Protocol 2: Recrystallization for Purification

Objective: To purify the crude product, leveraging its temperature-dependent solubility. This protocol is adapted from a procedure for a similar compound.[6]

Materials:

  • Crude product containing this compound

  • An appropriate solvent system identified from screening (e.g., Ethanol/Ethyl Acetate)[6]

  • Erlenmeyer flasks, heating mantle/hot plate, Buchner funnel, and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to encourage the growth of larger crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the compound's melting point.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a key quinoline derivative. The comparison is made against an alternative method to offer insights into selecting the most suitable analytical approach based on experimental data and performance characteristics.

Method Comparison

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds.[1] The following table summarizes the key performance parameters of two potential HPLC methods for the quantification of this compound, providing a clear comparison to aid in method selection based on specific analytical requirements. The data presented is based on typical performance values for the analysis of similar quinoline derivatives.[2][3]

ParameterMethod 1: Proposed RP-HPLC MethodMethod 2: Alternative RP-HPLC Method
Column C18 (250mm x 4.6mm, 5µm)C8 (150mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile:Water (80:20 v/v)[3]Methanol:0.1% Formic Acid in Water (Gradient)
Elution Isocratic[3]Gradient
Flow Rate 0.5 mL/min[3]1.0 mL/min[2]
Detection UV at 340 nm[3]UV at 254 nm[1]
Injection Volume 20 µL[3]10 µL[2]
Run Time Approx. 8 minApprox. 15 min
Linearity (R²) > 0.999[3]> 0.999[1]
Accuracy (% Recovery) 98.0 - 102.0%[3]98.0 - 102.0%[1]
Precision (% RSD) < 2.0%[3]< 1.5%[1]
LOD 0.1 - 1.0 µg/mL[2]0.1 - 1.0 µg/mL[2]
LOQ 0.2 - 5.0 µg/mL[2]0.2 - 5.0 µg/mL[2]

Experimental Protocols

Detailed methodologies for each HPLC method are provided below to ensure reproducibility and facilitate adoption in a laboratory setting.

Method 1: Proposed Reversed-Phase HPLC Method

This method is adapted from a validated procedure for a structurally similar methoxyquinoline derivative and is expected to provide robust and reliable quantification of this compound.[3]

1. Instrumentation:

  • HPLC system with a UV detector.[3]

  • C18 column (250mm x 4.6mm, 5µm particle size).[4]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).[3]

  • Water (HPLC grade).[3]

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water in an 80:20 v/v ratio.[3]

  • Elution Mode: Isocratic.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Detection Wavelength: 340 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: Ambient.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 4-24 ppm).[3]

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.[4]

5. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate to construct a calibration curve and determine the correlation coefficient (R²).[3]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.[3]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[2]

Method 2: Alternative Reversed-Phase HPLC Method

This alternative method utilizes a C8 column and a gradient elution, which can offer different selectivity and may be advantageous for resolving potential impurities.[1]

1. Instrumentation:

  • HPLC system with a UV detector.

  • C8 column (150mm x 4.6mm, 5µm particle size).[1]

2. Reagents and Materials:

  • Methanol (HPLC grade).[2]

  • Water (HPLC grade).[2]

  • Formic Acid (ACS grade).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.[1]

  • Mobile Phase B: Methanol.

  • Elution Mode: Gradient elution (e.g., starting with a higher proportion of Mobile Phase A and gradually increasing Mobile Phase B).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: Ambient.

4. Standard and Sample Preparation:

  • Follow the same procedures as in Method 1, using the initial mobile phase composition as the diluent.

5. Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed as described in Method 1.

Workflow and Pathway Visualizations

To further elucidate the experimental process, the following diagrams illustrate the HPLC method validation workflow and the logical relationship of the validation parameters.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting Method_Dev Method Development Standard_Prep Standard Preparation Method_Dev->Standard_Prep System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Sample Preparation Sample_Prep->System_Suitability Data_Acquisition Data Acquisition System_Suitability->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness Validation_Report Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship cluster_quantitative Quantitative Assessment cluster_sensitivity Sensitivity cluster_reliability Reliability & Specificity Validated_Method Validated HPLC Method Linearity Linearity (R²) Linearity->Validated_Method Accuracy % Recovery Accuracy->Validated_Method Precision % RSD Precision->Validated_Method LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ LOQ->Validated_Method Specificity Specificity Specificity->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interrelation of HPLC Validation Parameters.

References

A Spectroscopic Guide to Differentiating Isomers of Ethyl Chloro-Methoxyquinoline-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of isomers is a critical step in chemical synthesis and drug development, as different isomers can exhibit varied biological activities and physical properties. Spectroscopic analysis offers a powerful, non-destructive method for elucidating the correct molecular structure. This guide provides a framework for the spectroscopic comparison of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate and its potential isomers.

Exemplary Spectroscopic Data Comparison

To illustrate how spectroscopic data can be used to distinguish between isomers, we will compare two structurally related compounds: Ethyl 6-chloro-1-methoxy-3-methylisoquinoline-4-carboxylate and 2-chloro-3-ethynyl-6-methoxy quinoline . While not direct isomers of the target compound, they contain the same key substituents (chloro, methoxy, ester/alkyne) on a similar nitrogen-containing aromatic scaffold, allowing for a relevant comparison of substituent effects on the spectra.

Table 1: ¹H NMR Data Comparison (Aromatic Region)

CompoundH-5H-7H-8Other AromaticRef.
Ethyl 6-chloro-1-methoxy-3-methylisoquinoline-4-carboxylate (in CDCl₃)8.15 (d, J=8.8 Hz)7.42 (dt, J=8.6, 2.8 Hz)7.93 (d, J=1.9 Hz)-[1]
2-chloro-3-ethynyl-6-methoxy quinoline (in CDCl₃)7.89 (d, J=9.3 Hz)7.37 (m)7.02 (d, J=2.4 Hz)8.22 (s, H-4)[2]

Table 2: ¹³C NMR Data Comparison

CompoundC=OC-ClC-O (methoxy)Aromatic & Quinoline CarbonsRef.
Ethyl 6-chloro-1-methoxy-3-methylisoquinoline-4-carboxylate (in CDCl₃)168.31137.71160.47 (C1-O), 53.96 (CH₃)150.87, 136.78, 126.80, 125.88, 123.06, 116.24, 115.69[1]
2-chloro-3-ethynyl-6-methoxy quinoline (in CDCl₃)-147.8158.5 (C6-O), 55.6 (CH₃)142.7, 141.2, 129.8, 127.4, 124.7, 116.8, 104.6[2]

Table 3: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spec (m/z) [M+H]⁺Ref.
Ethyl 6-chloro-1-methoxy-3-methylisoquinoline-4-carboxylate Not Available280.0735[1]
2-chloro-3-ethynyl-6-methoxy quinoline 3038 (Ar C-H), 1050 (C-O)218.0382[2]

Analysis and Expected Differences in Target Isomers:

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the substituents. For this compound, the proton at C5 would be influenced by the adjacent chloro group, while the protons at C5, C7, and C8 would show distinct patterns based on their relationship to the methoxy and chloro groups. In a hypothetical isomer like Ethyl 6-chloro-4-methoxyquinoline-3-carboxylate, the entire aromatic splitting pattern would shift, as the electronic environment of each proton would be fundamentally different. The singlet for H-2 in the 4-chloro isomer would be a key diagnostic peak.

  • ¹³C NMR: The positions of the quaternary carbons attached to the chlorine and methoxy groups would be definitive. In the 4-chloro isomer, the C4 signal would be significantly downfield and show the characteristic broadening effect of a carbon attached to a quadrupolar nucleus like chlorine. The C6 signal would be shifted upfield due to the electron-donating methoxy group. These positions would be swapped in the 6-chloro isomer.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₃H₁₂ClNO₃), but would not distinguish between isomers. However, the fragmentation patterns in MS/MS experiments could differ due to the different substitution patterns influencing bond strengths and fragment stability.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of chemical isomers.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Interpretation start Precursors reaction Chemical Reaction start->reaction workup Work-up & Crude Product reaction->workup purification Purification (e.g., Column Chromatography) workup->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ir IR Spectroscopy Identify Functional Groups purification->ir data_proc Process Spectra ms->data_proc nmr->data_proc ir->data_proc compare Compare Isomer Data (Shifts, Couplings, Fragments) data_proc->compare structure Structure Elucidation compare->structure

Caption: Workflow for Isomer Synthesis and Spectroscopic Identification.

Detailed Experimental Protocols

The following are standard protocols for the spectroscopic analysis of quinoline derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is typically suitable for this class of compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire proton spectra using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty accessory (or a pure KBr pellet) first, which is automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) connected to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺. For high-resolution mass spectrometry (HRMS), ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use it to calculate the elemental formula. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be clearly visible.

References

comparing the anticancer activity of different quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Activity of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with critical tumor growth signaling pathways.[1][2] This guide provides a comparative analysis of the anticancer activity of different quinoline derivatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of quinoline derivatives is commonly determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of representative quinoline derivatives against various human cancer cell lines.

Quinoline-Chalcone Hybrids

Quinoline-chalcone hybrids are a class of compounds that have shown promising anticancer activities.[3][4][5][6][7][8]

CompoundMGC-803 (Gastric)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)K-562 (Leukemia)Reference
12e 1.38 µM5.34 µM5.21 µM--[3][5][6][8]
9i ---3.91 µM1.91 µM[4]
9j ---5.29 µM2.67 µM[4]
5-Fu (control) 6.22 µM10.4 µM11.1 µM--[8]
Cisplatin (control) ----2.71 µM[4]
2,4-Disubstituted Quinolines

2,4-disubstituted quinolines represent another important class of quinoline derivatives with demonstrated anticancer properties.[9][10]

CompoundPC-3 (Prostate)H460 (Lung)MDA-MB-231 (Breast)Reference
3c Significant Activity--[9]
3q Significant Activity--[9]
3t Significant Activity--[9]
3m --Potent Activity[9]
3d -Anti-cancer Activity-[9]
3f -Anti-cancer Activity-[9]
3aa Broad-spectrum ActivityBroad-spectrum ActivityBroad-spectrum Activity[9]

Signaling Pathways and Mechanisms of Action

Many quinoline derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[11][12][13][14][15]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes.[11][12][13] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then activates mTORC1, a key regulator of protein synthesis and cell growth.[11][13] Several quinoline derivatives have been shown to inhibit key components of this pathway, leading to decreased cancer cell proliferation and survival.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->mTORC1

PI3K/Akt/mTOR pathway and points of inhibition by quinolines.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activity of quinoline derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17][18][19]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Quinoline derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow

The general workflow for evaluating the anticancer activity of quinoline derivatives is depicted below.

Experimental_Workflow Start Start Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Treatment Treatment with Quinoline Derivatives Cell_Culture->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 determination) MTT_Assay->Data_Analysis End End Data_Analysis->End

General workflow for anticancer activity evaluation.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate versus Other Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of the resulting candidates. This guide provides an objective comparison of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate as a building block for kinase inhibitors against other established heterocyclic scaffolds such as pyrimidines and alternative quinoline derivatives. The comparison is supported by experimental data from published research, focusing on their application in the synthesis of inhibitors for key oncogenic kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] Its rigid, bicyclic nature provides an excellent framework for the precise spatial arrangement of pharmacophoric elements necessary for effective interaction with the ATP-binding pocket of kinases. The 4-aminoquinoline substitution pattern is a particularly common motif in a multitude of kinase inhibitors. The nitrogen at position 1 acts as a hydrogen bond acceptor, mimicking the hinge-binding interaction of the adenine core of ATP.

This compound is a versatile building block for the synthesis of a variety of 4-substituted quinoline derivatives. The chlorine atom at the 4-position is a key reactive handle, susceptible to nucleophilic aromatic substitution (SNAr) with a wide range of amines, allowing for the introduction of diverse side chains to explore the structure-activity relationship (SAR). The methoxy group at the 6-position and the ethyl carboxylate at the 3-position can also be modulated to fine-tune the physicochemical properties and biological activity of the final compounds.

Performance Comparison of Building Blocks in Kinase Inhibitor Synthesis

The efficacy of a building block can be assessed by the yield of the subsequent synthetic steps and the biological activity of the resulting inhibitors. The following tables summarize quantitative data for kinase inhibitors synthesized from quinoline and pyrimidine precursors.

Table 1: Comparison of Reaction Yields for Nucleophilic Aromatic Substitution
Starting MaterialNucleophileProductYield (%)Reference
4-chloro-6,7-dimethoxyquinoline2-phenyl-1H-benzo[d]imidazol-5-amine derivativesN-(2-phenyl-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine derivatives52-64%[2]
This compound (analog)Substituted anilinesEthyl 4-anilino-6-methoxyquinoline-3-carboxylate derivatives~50-70%(Estimated based on similar reactions)
4,6-dichloropyrimidineVarious amines4-amino-6-chloropyrimidine derivatives60-85%(General literature values)

Note: Direct yield comparison for this compound is estimated based on analogous reactions due to the lack of specific literature data for a broad range of kinase inhibitors.

Table 2: Comparative Efficacy of Kinase Inhibitors Derived from Quinoline and Pyrimidine Scaffolds
ScaffoldInhibitor ExampleTarget KinaseIC50 (nM)Reference
Quinoline N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine (12f)c-Met30 ± 8[2]
Quinoline 4q (a 7-chloro-4-(piperazin-1-yl)quinoline derivative)VEGFR-21380[3]
QuinazolineErlotinibEGFR (WT)~2[4]
PyrimidineOsimertinibEGFR (T790M)~1[4]
PyrimidinePazopanibVEGFR-28[4]

Structure-Activity Relationship (SAR) Insights

For 4-aminoquinoline-based kinase inhibitors, the nature of the substituent at the 4-anilino ring is crucial for potency and selectivity. Electron-withdrawing groups at the 7-position of the quinoline ring have been shown to modulate the pKa of both the quinoline and the side-chain nitrogen atoms, which can influence cellular uptake and target engagement.[5] The presence of a carboxylate group at the 3-position can act as a hydrogen bond acceptor and may influence the orientation of the inhibitor within the ATP-binding pocket.[6]

Experimental Protocols

General Protocol for the Synthesis of 4-Anilino-6-methoxyquinoline-3-carboxylate Derivatives

This protocol is adapted from the synthesis of analogous 4-anilinoquinoline derivatives.[2]

Materials:

  • This compound

  • Substituted aniline (1.2 equivalents)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the desired substituted aniline (1.2 equivalents).

  • Add isopropanol to dissolve the reactants.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.[4]

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme, the peptide substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Role of Quinoline-based Inhibitors

The following diagrams illustrate the general workflow for synthesizing 4-anilinoquinoline derivatives and their mechanism of action within a representative signaling pathway.

experimental_workflow start Ethyl 4-chloro-6-methoxy- quinoline-3-carboxylate reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction aniline Substituted Aniline aniline->reaction product 4-Anilino-6-methoxy- quinoline-3-carboxylate Derivative reaction->product purification Purification (Crystallization or Chromatography) product->purification final_product Pure Kinase Inhibitor purification->final_product bio_assay Kinase Inhibition Assay (IC50) final_product->bio_assay sar Structure-Activity Relationship Analysis bio_assay->sar

Synthetic workflow for 4-anilinoquinoline kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 4-Anilinoquinoline Inhibitor Inhibitor->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Inhibition of a typical RTK signaling pathway.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of potent kinase inhibitors. The quinoline scaffold, in general, offers a robust platform for generating diverse libraries of compounds for high-throughput screening and lead optimization. While direct, side-by-side comparative data with other scaffolds for a single target is often limited in the public domain, the available literature demonstrates that quinoline-based inhibitors consistently exhibit high potency against a range of important kinase targets.

The choice between a quinoline building block like this compound and other heterocyclic scaffolds such as pyrimidines will ultimately depend on the specific kinase target, the desired selectivity profile, and the synthetic strategy. Pyrimidine scaffolds have led to highly successful third-generation inhibitors, particularly for overcoming resistance mutations. However, the synthetic tractability and the vast chemical space accessible from functionalized quinolines ensure their continued importance in the discovery of novel and effective kinase inhibitors. Further research focusing on the direct comparison of these privileged scaffolds in standardized assays will be invaluable for guiding future drug discovery efforts.

References

Confirming the Structure of Synthesized Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of the key analytical techniques used to verify the synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. Detailed experimental protocols and data interpretation are presented to aid in the structural elucidation process.

The successful synthesis of this compound requires rigorous structural confirmation to ensure the desired molecule has been obtained. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the target compound and provides a general synthetic methodology based on established chemical principles.

Synthetic Pathway Overview

A common and effective method for the synthesis of the quinoline scaffold is the Gould-Jacobs reaction. This reaction, followed by a chlorination step, provides a reliable route to the target compound. The general synthetic workflow is outlined below.

Synthesis_Workflow cluster_synthesis Synthetic Pathway p_anisidine p-Anisidine intermediate Anilinomethylenemalonate Intermediate p_anisidine->intermediate Condensation diethyl_malonate Diethyl ethoxymethylenemalonate diethyl_malonate->intermediate hydroxy_quinoline Ethyl 4-hydroxy-6-methoxy quinoline-3-carboxylate intermediate->hydroxy_quinoline Thermal Cyclization (Gould-Jacobs) target Ethyl 4-chloro-6-methoxy quinoline-3-carboxylate hydroxy_quinoline->target Chlorination pocli3 POCl₃ pocli3->target

Caption: Synthetic workflow for this compound.

Structural Confirmation: A Multi-faceted Approach

The confirmation of the synthesized product's structure relies on the careful analysis of data from various spectroscopic methods. Below is a summary of the expected data for this compound.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the quinoline ring, the methoxy group protons, and the ethyl ester protons. The chemical shifts and coupling patterns will be indicative of their specific chemical environments.
¹³C NMR Resonances for all 13 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the quinoline core, the methoxy carbon, and the carbons of the ethyl group.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₂ClNO₃, Exact Mass: 265.05). The fragmentation pattern can provide further structural information.
FTIR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ester and ether, C=C and C=N stretches of the aromatic quinoline ring, and C-Cl stretch.

Detailed Experimental Protocols

Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

  • In a round-bottom flask, equimolar amounts of p-anisidine and diethyl ethoxymethylenemalonate are mixed.

  • The mixture is heated at 100-120°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the initial condensation, the reaction temperature is raised to 240-250°C in a high-boiling solvent (e.g., diphenyl ether) to induce cyclization. This is typically maintained for 30-60 minutes.

  • Upon cooling, the product precipitates and can be collected by filtration. The crude product is washed with a suitable solvent (e.g., hexane or ethanol) to remove impurities.

Synthesis of this compound (Chlorination)

  • Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl₃).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The mixture is heated to reflux (around 110°C) for 2-4 hours, with the reaction monitored by TLC.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

  • The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Spectroscopic Analysis

  • NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR).

  • Mass Spectrometry: Mass spectra are typically obtained using an electrospray ionization (ESI) or electron impact (EI) source.

  • FTIR Spectroscopy: The spectrum is recorded using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

Comparative Data Analysis

The mass spectrum of the target compound is predicted to show a molecular ion peak [M]+ at m/z 265.05 and a protonated molecule [M+H]+ at m/z 266.06.[2] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would be a key diagnostic feature.

The workflow for confirming the structure of the synthesized product is a logical progression of these analytical techniques.

Confirmation_Workflow cluster_confirmation Structural Confirmation Workflow synthesis Synthesized Product purification Purification (Recrystallization/Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr data_analysis Data Analysis & Comparison ftir->data_analysis ms->data_analysis nmr->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: Workflow for the structural confirmation of the synthesized compound.

By following these detailed protocols and carefully analyzing the resulting data in comparison with expected values, researchers can confidently confirm the structure of synthesized this compound. This rigorous approach is fundamental for ensuring the reliability and reproducibility of scientific findings in the field of drug discovery and development.

References

Substituted Quinolines: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, consistently yielding derivatives with a broad spectrum of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various substituted quinolines, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

The versatile nature of the quinoline ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct pharmacological profiles.[1][2] These derivatives have been extensively investigated for their therapeutic potential, with many exhibiting potent activity against cancer cell lines, pathogenic microbes, and inflammatory processes.[1][3][4][5]

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Substituted quinolines have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including those of the breast, colon, lung, and liver.[4] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and cellular processes essential for cancer progression. These include the disruption of tubulin polymerization, inhibition of protein kinases like tyrosine kinases, and interference with topoisomerase enzymes involved in DNA replication.[4][6]

The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Substituted Quinolines

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrids Compound with 3,4,5-trisubstituted methoxy groupsVarious human cancer cell lines1.38 - 5.21[1]
Pyrimido-quinoline Derivatives Derivative 68HL-60 (Leukemia)0.09 - 0.42[1]
4-Amino, 7-Substituted Quinolines Hydrazone derivativeSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[7]
Substituted 2-Arylquinolines Quinoline 13HeLa (Cervical)8.3[8]
Substituted 2-Arylquinolines Quinoline 12PC3 (Prostate)31.37[8]
Substituted 2-Arylquinolines Quinoline 11PC3 (Prostate)34.34[8]
N-hydroxy-2-quinolineacrylamides Compound 7T47D (Breast)0.016[9]
4-Substituted Quinolines Q-285 tumor cell lines0.002 - 0.011[4]
4-Substituted Quinolines Q-295 tumor cell lines0.002 - 0.011[4]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The quinoline core is a cornerstone of many antibacterial drugs.[1] Fluoroquinolones, a major class of synthetic antibiotics, are a prime example of the antimicrobial potential inherent in this scaffold. Substituted quinolines exert their antimicrobial effects through various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Substituted Quinolines

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Indolizinoquinoline-5,12-diones Compound 7E. coli ATCC259222[10]
Indolizinoquinoline-5,12-diones Compound 7S. pyrogens ATCC196152[10]
Quinolone Hybrids Compound 16S. pneumoniae ATCC 49619≤ 0.008[10]
Quinolone Hybrids Compound 17S. pneumoniae ATCC 49619≤ 0.008[10]
Quinolone Hybrids Compound 18S. pneumoniae ATCC 49619≤ 0.008[10]
4-Aminoquinolines Compound III11Various invasive fungi4 - 32[11]
4-Aminoquinolines Compound III14Various invasive fungi4 - 32[11]
4-Aminoquinolines Compound III15Various invasive fungi4 - 32[11]
4-Aminoquinolines Compound III23Various invasive fungi4 - 32[11]
α-aminophosphonates with quinoline Compounds 9e, 9g, 9h, 9iGram-positive bacteria0.25 - 128[12]
α-aminophosphonates with quinoline Compounds 9f, 9g, 9h, 10k, 10lGram-negative bacteria0.25 - 128[12]
α-aminophosphonates with quinoline Compounds 9b, 9c, 9f, 9g, 9h, 10k, 10lFungi0.25 - 32[12]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Certain substituted quinolines have demonstrated significant anti-inflammatory properties, primarily by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[1] The inhibition of these enzymes reduces the production of prostaglandins, which are potent inflammatory mediators.

The anti-inflammatory activity is often assessed through in vivo models, such as the xylene-induced ear edema test in mice, where the percentage of edema inhibition is measured.

Table 3: Comparative Anti-inflammatory Activity of Substituted Quinolines

Compound ClassDerivativeAssayActivity (% inhibition)Reference
Anthracene-quinoline Hybrids Compound 39Xylene-induced ear edema63.19[1]
Anthracene-quinoline Hybrids Compound 40Xylene-induced ear edema68.28[1]
Celecoxib-quinoline Hybrids Compound 34COX-2 Inhibition (IC50)0.1 - 0.11 µM[1]
Celecoxib-quinoline Hybrids Compound 35COX-2 Inhibition (IC50)0.1 - 0.11 µM[1]
Celecoxib-quinoline Hybrids Compound 36COX-2 Inhibition (IC50)0.1 - 0.11 µM[1]

Experimental Protocols

1. MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted quinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[13]

2. Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Compound Dilution: A serial dilution of the substituted quinoline is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

3. Xylene-Induced Ear Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory potential of a compound.

  • Animal Model: Mice are typically used for this assay.

  • Compound Administration: The test compound or a reference anti-inflammatory drug is administered to the animals (e.g., intraperitoneally).

  • Induction of Inflammation: After a specific period, a fixed volume of xylene, an irritant, is topically applied to the anterior and posterior surfaces of one ear to induce edema. The other ear serves as a control.

  • Edema Measurement: After a set time, the mice are euthanized, and circular sections are removed from both ears and weighed. The difference in weight between the xylene-treated and control ears is a measure of the edema.

  • Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the edema in the treated group with that in the vehicle control group.[1]

Visualizing Biological Activities

To better understand the mechanisms and workflows associated with substituted quinolines, the following diagrams are provided.

anticancer_pathway SubstitutedQuinoline Substituted Quinoline ProteinKinase Protein Kinase (e.g., Tyrosine Kinase) SubstitutedQuinoline->ProteinKinase Inhibits Tubulin Tubulin SubstitutedQuinoline->Tubulin Inhibits Polymerization Topoisomerase Topoisomerase SubstitutedQuinoline->Topoisomerase Inhibits SignalTransduction Signal Transduction (Growth & Proliferation) ProteinKinase->SignalTransduction MicrotubuleFormation Microtubule Formation Tubulin->MicrotubuleFormation DNAReplication DNA Replication & Repair Topoisomerase->DNAReplication CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Anticancer mechanisms of substituted quinolines.

experimental_workflow Start Start: Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Treat with Substituted Quinoline (Varying Conc.) Seeding->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Incubation2 Incubate (e.g., 4h) MTT->Incubation2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubation2->Solubilize Read Measure Absorbance Solubilize->Read Analysis Calculate % Viability & Determine IC50 Read->Analysis End End Analysis->End

Caption: Workflow for MTT-based cytotoxicity assay.

structure_activity_relationship QuinolineCore Quinoline Core R1 R2 R3 BiologicalActivity Biological Activity (Anticancer, Antimicrobial, Anti-inflammatory) QuinolineCore->BiologicalActivity Modulates Substituents Substituents (e.g., -OCH3, -Cl, -F, Amine) Substituents->QuinolineCore:f0 Position & Nature Substituents->QuinolineCore:f1 Substituents->QuinolineCore:f2 Potency Potency (IC50 / MIC) BiologicalActivity->Potency Selectivity Selectivity BiologicalActivity->Selectivity

Caption: Structure-Activity Relationship (SAR) concept.

References

Validating the Purity of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate Through Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of pharmaceutical intermediates and fine chemicals, ensuring the purity of the final compound is a critical quality control step. For crystalline solids such as Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a fundamental and widely used technique for purity assessment is melting point analysis. This guide provides a comparative overview of the melting point of this compound against a potential precursor, alongside a detailed experimental protocol for its determination. This information is crucial for researchers, scientists, and professionals in drug development to verify the identity and purity of their synthesized compounds.

Comparative Melting Point Data

The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which it transitions from a solid to a liquid phase. Impurities present in a substance typically cause a depression and broadening of the melting point range. The following table compares the literature melting point of this compound with that of a key precursor, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, and presents a hypothetical observed melting point for a synthesized sample.

Compound NameCAS NumberLiterature Melting Point (°C)Hypothetical Observed Melting Point (°C)
This compound22931-71-188 - 94[1][2]89 - 92
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate77156-78-6280 - 283[3]-

This comparison highlights a significant difference in the melting points of the target compound and its precursor. A sharp melting point range for the synthesized this compound that is close to the literature value is a strong indicator of high purity. A broad melting range or a value that is significantly lower than the literature would suggest the presence of impurities.

Experimental Protocol for Melting Point Determination

The following protocol outlines the standard procedure for determining the melting point of a chemical compound using a digital melting point apparatus.

Objective: To determine the melting point range of a synthesized sample of this compound to assess its purity.

Materials:

  • Synthesized this compound

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

    • Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., set to 75 °C for the target compound).

    • Set the heating rate (ramp rate) to 1-2 °C per minute. A slower ramp rate allows for a more accurate determination of the melting range.

  • Melting Point Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe the sample and record the temperature at which the last solid crystal melts (the clear point).

    • The recorded temperature range between the onset of melting and the clear point is the melting point range of the sample.

  • Analysis:

    • Compare the observed melting point range with the literature value for this compound.

    • A narrow melting range (e.g., 1-2 °C) that falls within the literature range is indicative of a pure compound.

    • A depressed and broad melting range suggests the presence of impurities.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of a synthesized compound using melting point analysis.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_outcome Conclusion start Synthesize Compound isolate Isolate & Dry Product start->isolate prepare Prepare Sample for MP isolate->prepare measure Measure Melting Point prepare->measure compare Compare with Literature Value measure->compare pure Compound is Pure compare->pure Sharp & Correct Range impure Further Purification Needed compare->impure Broad or Depressed Range

Caption: Workflow for purity validation by melting point analysis.

References

Comparative Stability Analysis: Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate Against Chloroquine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Guideline for Researchers in Drug Development

In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug candidate is a cornerstone of preclinical assessment. This guide provides a framework for evaluating the stability of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a key intermediate in the synthesis of various bioactive molecules. To offer a practical benchmark, its stability profile is conceptually compared against Chloroquine Phosphate, a well-established quinoline-based drug with extensive stability data.

This document outlines the requisite experimental protocols for forced degradation studies and presents a structured approach to data comparison, enabling researchers to effectively assess the chemical resilience of novel quinoline derivatives.

Comparative Stability Data

Forced degradation studies are essential to elucidate the degradation pathways and the intrinsic stability of a drug substance. The following tables summarize the degradation behavior of the established standard, Chloroquine Phosphate, under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. Researchers evaluating this compound would generate analogous data to populate a comparative table, allowing for a direct assessment of relative stability.

Table 1: Forced Degradation Studies of Chloroquine Phosphate

Stress ConditionReagent/ParameterDurationTemperature (°C)Degradation (%)
Acid Hydrolysis0.1 M HCl4 hours70~20%[1]
Base Hydrolysis0.1 M NaOH4 hours70~24%[1]
Oxidative3% H₂O₂4 hours70~40%[1]
ThermalDry Heat24 hours60~10%[1]
PhotolyticUV Radiation5 daysAmbient~30%[1]

Note: The degradation percentages for Chloroquine Phosphate are approximate values collated from literature and are intended for comparative purposes.[1] Actual results may vary based on specific experimental conditions.

Table 2: Stability-Indicating HPLC Method Parameters for Chloroquine Phosphate Analysis

ParameterCondition
ColumnC18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase1.4 g/L Dibasic sodium phosphate solution (pH 3.0) in water: 0.4% triethylamine in methanol (30:70 v/v)
Flow Rate1.0 mL/min[2]
Detection Wavelength250 nm[2]
Column Temperature30 °C[3]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for generating reliable stability data. The following section outlines the standard procedures for conducting forced degradation studies.

Forced Degradation (Stress) Studies

Objective: To generate potential degradation products and assess the intrinsic stability of the drug substance under various stress conditions.

General Procedure: Prepare a stock solution of the test compound (e.g., this compound or Chloroquine Phosphate) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

1. Acid Hydrolysis:

  • To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid.

  • Reflux the mixture at 70°C for 4 hours.[1]

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.

2. Base Hydrolysis:

  • To 5 mL of the stock solution, add 5 mL of 0.1 M sodium hydroxide.

  • Reflux the mixture at 70°C for 4 hours.[1]

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.

3. Oxidative Degradation:

  • To 5 mL of the stock solution, add 5 mL of 3% (v/v) hydrogen peroxide.

  • Keep the solution at 70°C for 4 hours.[1]

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.

4. Thermal Degradation:

  • Place the solid drug substance in a petri dish and expose it to a temperature of 60°C in a hot air oven for 24 hours.[1]

  • After the specified time, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated sample in the mobile phase at a concentration suitable for HPLC analysis.

5. Photolytic Degradation:

  • Expose the solid drug substance spread as a thin layer in a petri dish to UV radiation (e.g., under a UV lamp in a photostability chamber) for 5 days.[1]

  • Prepare a solution of the UV-exposed sample in the mobile phase at a concentration suitable for HPLC analysis.

  • A control sample should be kept under the same conditions but protected from light.

Analysis by Stability-Indicating HPLC Method

All stressed samples, along with an unstressed control sample, should be analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all potential degradation products.

Visualizing Experimental and Logical Frameworks

To aid in the conceptualization of the experimental workflow and potential biological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 70°C, 4h) base Base Hydrolysis (0.1 M NaOH, 70°C, 4h) oxidative Oxidative (3% H₂O₂, 70°C, 4h) thermal Thermal (Dry Heat, 60°C, 24h) photo Photolytic (UV Radiation, 5 days) hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Forced degradation experimental workflow.

G cluster_pathway Hypothetical Quinoline Derivative Signaling Pathway ligand Quinoline Derivative receptor Cell Surface Receptor (e.g., Tyrosine Kinase) ligand->receptor nfkb_pathway NF-κB Pathway receptor->nfkb_pathway inhibition mapk_pathway MAPK Pathway receptor->mapk_pathway modulation inflammation Inflammatory Response nfkb_pathway->inflammation leads to apoptosis Apoptosis mapk_pathway->apoptosis can induce

Hypothetical signaling pathway for a quinoline derivative.

Conclusion

The stability of a pharmaceutical compound is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy. By subjecting this compound to rigorous forced degradation studies and comparing its degradation profile to that of a well-characterized standard like Chloroquine Phosphate, researchers can gain valuable insights into its chemical stability. This comparative approach, grounded in detailed experimental protocols and clear data presentation, is indispensable for making informed decisions in the drug development process. The provided framework serves as a robust starting point for these essential investigations.

References

Comparative Docking Analysis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the molecular docking performance of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate and its derivatives against various biological targets. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] Molecular docking studies are pivotal in contemporary drug discovery, offering critical insights into the binding interactions between small molecules and their biological targets.[1][3] This document synthesizes data from multiple studies to present a comparative overview, supported by detailed experimental protocols and visualizations, to aid researchers in the rational design of novel therapeutics based on the quinoline scaffold.

Data Presentation: Comparative Docking Performance

The following table summarizes the quantitative data from various molecular docking studies of this compound and its analogs against key protein targets implicated in various diseases. The docking scores, representing the binding affinity, are presented to facilitate a comparative assessment of the inhibitory potential of these derivatives.

Derivative/AnalogTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
Ethyl 2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylateFarnesyltransferase (FTase)3E34-11.78-10.11[4]
Ethyl 6-chloro-2-(naphthalen-2-yl)quinoline-4-carboxylateFarnesyltransferase (FTase)3E34-11.27-9.81[4]
Chloro- and bromo-substituted quinoline derivativeHIV Reverse Transcriptase4I2P-10.67-[5]
4-oxoquinoline-3-carboxamide derivative (16b)Topoisomerase II---[6]
4-oxoquinoline-3-carboxamide derivative (17b)Topoisomerase II---[6]
Quinoline Derivative 4CB1a2IGR-6.1-[1]
Quinoline Derivative 3-bCB1a2IGR-5.3-[1]

Experimental Protocols: Molecular Docking Methodology

The methodologies employed in molecular docking are critical for obtaining reliable and reproducible results. The following protocol is a generalized representation based on the literature reviewed.[1][3]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The two-dimensional (2D) structures of the quinoline derivatives are sketched and subsequently converted to three-dimensional (3D) structures. Energy minimization is then performed using force fields such as Merck Molecular Force Field (MMFF94).[1] The finalized structures are saved in a suitable format (e.g., PDB) for docking.[1]

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The protein structure is then minimized to alleviate any steric clashes.[1]

2. Docking Simulation:

  • Software: A variety of software packages are utilized for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[1]

  • Grid Generation: A grid box is established around the active site of the protein to define the search space for the ligand. The dimensions and center of this grid are crucial parameters that can significantly influence the docking outcome.[1]

  • Docking Algorithm: The docking program explores various conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The algorithm's objective is to identify the pose with the lowest binding energy, which corresponds to the most stable binding mode.[1]

3. Analysis of Results:

  • Binding Affinity: The docking score or binding energy is used to estimate the binding affinity of the ligand for the protein.[1]

  • Interaction Analysis: The specific interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mechanism.

Visualizations: Workflows and Signaling Pathways

To further elucidate the processes involved in computational drug design and the biological context of the targets, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Gen Grid Generation (Define Active Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (from PDB, Add Hydrogens, Remove Water) Protein_Prep->Grid_Gen Docking_Sim Docking Simulation (AutoDock Vina, Maestro, etc.) Grid_Gen->Docking_Sim Pose_Analysis Pose Analysis (Binding Energy Calculation) Docking_Sim->Pose_Analysis Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis Lead_Opt Lead Optimization Interaction_Analysis->Lead_Opt

Caption: A generalized workflow for comparative molecular docking studies.

Many quinoline derivatives have been investigated for their anticancer properties, often targeting key enzymes in cell signaling pathways such as tyrosine kinases.[7] The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway in this context.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR Inhibits

Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory. This compound is classified as a moderate hazard, with potential for skin, eye, and respiratory irritation[1][2].

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.[3][4]
Eye and Face Protection Safety glasses with side shields or gogglesIn situations with a risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[3][4]
Body Protection Laboratory coat or chemical-resistant apronA fully buttoned lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.[5]
Respiratory Protection NIOSH-approved respiratorAll work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary.[3][5]

Experimental Protocols: Safe Handling and Storage

Handling:

  • Engineering Controls: All work involving the handling of powdered this compound or the preparation of concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][6]

  • Grounding: Take precautionary measures against static discharge.

  • Avoidance: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[3]

Storage:

  • Containers: Store the compound in a tightly sealed, clearly labeled container. Amber glass vials are recommended to protect it from light.[5]

  • Conditions: Store in a cool, dry, and well-ventilated area.[5][6]

  • Incompatibilities: Keep away from strong oxidizing agents.[5]

  • Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: This compound must be disposed of as hazardous chemical waste.[5]

  • Waste Containers: Use dedicated, clearly labeled, and sealed containers specifically for halogenated organic waste.[5]

  • Disposal Procedure: Follow all institutional, local, and national regulations for the disposal of hazardous waste. Do not dispose of this compound down the drain or in regular trash.[5]

  • Decontamination: Glassware that has been in contact with the compound should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol). This solvent rinseate must then be collected and disposed of as hazardous waste.[5]

Emergency Procedures

Spills:

  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Major Spills: In the event of a large spill, evacuate the laboratory immediately and alert your institution's emergency response team.[5] Prevent entry into the affected area. Provide the emergency response team with the Safety Data Sheet (SDS).

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Visual Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose as Hazardous Waste cleanup_waste->cleanup_dispose emergency_spill Spill Response emergency_exposure Exposure Response

Caption: A flowchart illustrating the procedural steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。